molecular formula C27H30N2O2 B1664468 AJG049 free base CAS No. 195991-49-2

AJG049 free base

Cat. No.: B1664468
CAS No.: 195991-49-2
M. Wt: 414.5 g/mol
InChI Key: REUFESBNLHXVHN-HSZRJFAPSA-N
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Description

AJG-049 free base is a calcium channel antagonist that inhibits L-type Ca2+ channels via diltiazem-binding site(s).

Properties

CAS No.

195991-49-2

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

11-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-6H-benzo[c][1,5]benzoxazepine

InChI

InChI=1S/C27H30N2O2/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29/h2-5,7,9-15,23H,6,8,16-20H2,1H3/t23-/m1/s1

InChI Key

REUFESBNLHXVHN-HSZRJFAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2CCC[C@@H]2CN3C4=CC=CC=C4COC5=CC=CC=C53

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AJG-049 free base, AJG049 free base

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AJG049 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of AJG049, a novel calcium channel antagonist. The information is compiled from preclinical research and is intended to provide a technical understanding of its pharmacological properties.

Core Mechanism of Action

Signaling Pathway

The fundamental action of AJG049 is the blockade of L-type Ca2+ channels in the cell membrane of smooth muscle cells. This inhibition prevents the influx of extracellular Ca2+ that is necessary for the initiation of the contractile process. The binding studies have revealed that AJG049 exhibits a high affinity for the diltiazem-binding site on the L-type Ca2+ channel.[1][5][6] The inhibitory effect of AJG049 on these channels is concentration-dependent, voltage-dependent, and use-dependent.[1][5][6] Furthermore, AJG049 has been shown to shift the steady-state inactivation curve of the Ca2+ current to the left, indicating a modulation of the channel's gating properties.[1][5][6]

AJG049_Mechanism_of_Action cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel (diltiazem-binding site) Ca_intracellular Intracellular Ca2+ Ca_channel->Ca_intracellular Blocked Influx Relaxation Smooth Muscle Relaxation Ca_channel->Relaxation Leads to AJG049 AJG049 AJG049->Ca_channel Binds and Inhibits Ca_extracellular Extracellular Ca2+ Ca_extracellular->Ca_channel Normal Influx Contraction Smooth Muscle Contraction Ca_intracellular->Contraction Initiates

AJG049 inhibits L-type Ca2+ channels, leading to muscle relaxation.

Quantitative Data

The inhibitory potency of AJG049 has been quantified in comparative studies. The compound has demonstrated a higher potency than other known Ca2+ channel antagonists, verapamil and diltiazem, in ileal myocytes.[1][5][6]

Parameter Value Condition Tissue
IC5079 nM-Intestinal Smooth Muscle
Ki for ICa Inhibition66.5 nMHolding Potential: -60 mVGuinea-pig Ileum Myocytes
Ki for ICa Inhibition739.1 nMHolding Potential: -90 mVGuinea-pig Ileum Myocytes
Ki for IBa Inhibition190.3 nMHolding Potential: -60 mVGuinea-pig Mesenteric Artery Myocytes
Ki for IBa Inhibition1.9 µMHolding Potential: -90 mVGuinea-pig Mesenteric Artery Myocytes

Potency Comparison in Ileal Myocytes: AJG049 > Verapamil > Diltiazem[1][5][6]

Potency Comparison in Mesenteric Arterial Myocytes: AJG049 > Verapamil > Diltiazem[1][5][6]

Relative Ratio of Ki Values (Ileal vs. Mesenteric Arterial Myocytes): AJG049 > Diltiazem >> Verapamil[1][5][6]

Experimental Protocols

The following experimental designs were utilized to elucidate the mechanism of action of AJG049.

3.1. Binding Studies

  • Objective: To determine the affinity of AJG049 for various types of voltage-dependent Ca2+ channels.

  • Methodology:

    • Membrane preparations from rat cerebral cortex were used.

    • Radioligand binding assays were performed to assess the displacement of specific ligands for different Ca2+ channel subtypes by AJG049.

    • The affinity for the diltiazem-binding site of L-type Ca2+ channels was specifically examined.

3.2. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure the effects of AJG049 on voltage-dependent inward Ca2+ (ICa) or Ba2+ (IBa) currents in smooth muscle cells.

  • Methodology:

    • Smooth muscle cells were dispersed from guinea-pig ileum, colon, and mesenteric artery.

    • The conventional whole-cell patch-clamp technique was employed.

    • Cells were held at different membrane potentials (e.g., -60 mV and -90 mV) to assess voltage-dependency.

    • Depolarizing pulses were applied to evoke ICa or IBa.

    • AJG049 was applied at various concentrations to determine concentration-dependency and calculate Ki values.

    • Repetitive depolarizing pulses were used to evaluate use-dependency.

    • Steady-state inactivation curves were generated by applying pre-pulses of varying voltages before a test pulse.

Experimental_Workflow cluster_tissue Tissue Preparation cluster_electro Electrophysiology cluster_drug Drug Application cluster_analysis Data Analysis Tissue Guinea-pig Ileum, Colon, Mesenteric Artery Dispersion Enzymatic Dispersion Tissue->Dispersion Cells Isolated Smooth Muscle Cells Dispersion->Cells PatchClamp Whole-Cell Patch-Clamp Cells->PatchClamp Holding Set Holding Potential (-60mV or -90mV) PatchClamp->Holding Pulse Apply Depolarizing Pulse Holding->Pulse Record Record ICa / IBa Pulse->Record AJG049_app Apply AJG049 (various concentrations) Record->AJG049_app Analysis Analyze Current Inhibition, Voltage- & Use-Dependency, Inactivation Curves Record->Analysis AJG049_app->Record Washout Washout

Workflow for electrophysiological assessment of AJG049.

Conclusions and Implications

The available data indicates that AJG049 is a potent L-type Ca2+ channel antagonist with a degree of selectivity for intestinal smooth muscle over vascular smooth muscle.[1][5][6] Its mechanism of action through the diltiazem-binding site and its voltage- and use-dependent properties suggest a sophisticated interaction with the Ca2+ channel. These characteristics make AJG049 a molecule of significant interest for further investigation in the context of gastrointestinal motility disorders.

References

An In-depth Technical Guide to the Research Applications of AJG049 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the research applications, mechanism of action, and experimental investigation of AJG049 free base, a novel L-type calcium channel antagonist. The information is tailored for professionals in the fields of pharmacology, physiology, and drug discovery.

Core Research Application: Inhibition of Intestinal Smooth Muscle Contraction

AJG049 is primarily utilized in research as a potent inhibitor of L-type voltage-gated Ca2+ channels, with a specific focus on its effects on intestinal smooth muscle. Its primary application is in the study of mechanisms underlying gut motility and as a potential therapeutic agent for conditions characterized by intestinal hypermotility. By blocking the influx of extracellular calcium into smooth muscle cells, AJG049 effectively reduces the contractile activity of the intestinal musculature.[1]

Mechanism of Action

AJG049 exerts its inhibitory effect by binding to the L-type Ca2+ channel, a key component in the excitation-contraction coupling of smooth muscle.[2] Binding studies have revealed that AJG049 has a high affinity for the diltiazem-binding site on the channel protein.[1] The inhibition is characterized by its dependence on several factors:

  • Concentration-dependent: The degree of channel block increases with higher concentrations of AJG049.[3]

  • Voltage-dependent: The inhibitory action of AJG049 is more pronounced at more depolarized membrane potentials.[3] This is evidenced by a leftward shift in the steady-state inactivation curve of the Ca2+ current (ICa) in the presence of the compound.[1]

  • Use-dependent: The blocking effect is enhanced with repetitive stimulation of the channel.[1]

These characteristics suggest that AJG049 preferentially binds to the open or inactivated states of the L-type Ca2+ channel.

Quantitative Data Summary

The inhibitory potency of AJG049 has been quantified in electrophysiological studies, primarily using the whole-cell patch-clamp technique on guinea-pig ileal and mesenteric arterial myocytes. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Potency (Ki) of AJG049 on L-type Ca2+ Currents

Tissue TypeHolding PotentialKi (nM)
Guinea-pig Ileal Myocytes-60 mV66.5
-90 mV739.1
Guinea-pig Mesenteric Arterial Myocytes-60 mV190.3
-90 mV1900

Data sourced from[3]

Table 2: Comparative Potency of L-type Ca2+ Channel Antagonists in Guinea-pig Ileal Myocytes (Holding Potential -60 mV)

CompoundKi (nM)
AJG049 66.5
Verapamil300.8
Diltiazem2400

Data sourced from[3]

Signaling Pathway

The signaling pathway through which AJG049 mediates its effects on intestinal smooth muscle contraction is centered on the reduction of intracellular calcium concentration. The following diagram illustrates this pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int [Ca²⁺]i L_type_channel->Ca_int Decreased Influx AJG049 AJG049 AJG049->L_type_channel Inhibits Calmodulin Calmodulin Ca_int->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin Myosin-LC MLCK_active->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Myosin_P->Myosin Dephosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to MLCP MLCP MLCP->Myosin Experimental_Workflow start Start: Novel Compound (e.g., AJG049) binding_assay Radioligand Binding Assay start->binding_assay target_id Identify Target Receptor (e.g., L-type Ca²⁺ Channel, Diltiazem Site) binding_assay->target_id cell_prep Prepare Isolated Cells (e.g., Intestinal Smooth Muscle Myocytes) target_id->cell_prep patch_clamp Whole-Cell Patch-Clamp Electrophysiology cell_prep->patch_clamp concentration_response Concentration-Response Curve patch_clamp->concentration_response voltage_dependence Voltage-Dependence Protocol patch_clamp->voltage_dependence use_dependence Use-Dependence Protocol patch_clamp->use_dependence data_analysis Data Analysis: - Ki / IC50 - Gating Kinetics - Potency Comparison concentration_response->data_analysis voltage_dependence->data_analysis use_dependence->data_analysis conclusion Conclusion: Characterize Pharmacological Profile of AJG049 data_analysis->conclusion

References

An In-depth Technical Guide on the L-type Calcium Channel Inhibitory Profile of AJG049 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AJG049 is a novel calcium channel antagonist that demonstrates potent inhibitory activity against L-type calcium channels.[1][2] This technical document provides a comprehensive overview of the pharmacological properties of AJG049 free base, with a specific focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular and gastrointestinal drug discovery and development.

Core Mechanism of Action: L-type Calcium Channel Inhibition

AJG049 exerts its physiological effects by acting as an antagonist of L-type calcium channels.[1][2] It selectively binds to the diltiazem-binding site on the α1-subunit of the channel complex.[2][3] This binding event inhibits the influx of extracellular calcium (Ca²⁺) into smooth muscle cells, a critical step in the initiation and maintenance of muscle contraction. By blocking this influx, AJG049 promotes vascular and intestinal smooth muscle relaxation, leading to a reduction in cardiac load and an improvement in cardiac perfusion.[1]

Signaling Pathway of L-type Calcium Channel-Mediated Smooth Muscle Contraction and Inhibition by AJG049

The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the point of intervention for AJG049.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ca_ext Ca²⁺ LTCC L-type Calcium Channel Ca_int Ca²⁺ LTCC->Ca_int Ca²⁺ Influx Depol Membrane Depolarization Depol->LTCC Activates Calmodulin Calmodulin Ca_int->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction AJG049 AJG049 AJG049->LTCC Inhibits

AJG049 Inhibition of L-type Calcium Channel Signaling

Quantitative Analysis of L-type Calcium Channel Inhibition

The inhibitory potency of AJG049 has been quantified and compared with other known calcium channel blockers, namely verapamil and diltiazem. The data, primarily derived from whole-cell patch-clamp studies on guinea-pig myocytes, are summarized below.

Table 1: Comparative Inhibitory Potency (Ki values) on L-type Calcium Currents
CompoundTissueHolding PotentialKi (nM)
AJG049 Ileal Myocytes-60 mV66.5[3]
AJG049 Ileal Myocytes-90 mV739.1[3]
VerapamilIleal Myocytes-60 mV> AJG049
DiltiazemIleal Myocytes-60 mV> Verapamil
AJG049 Mesenteric Arterial Myocytes-60 mV190.3[3]
AJG049 Mesenteric Arterial Myocytes-90 mV1900[3]
VerapamilMesenteric Arterial Myocytes-60 mV300.8[3]
DiltiazemMesenteric Arterial Myocytes-60 mV2400[3]

Note: The potency order in both ileal and mesenteric arterial myocytes was determined to be AJG049 > verapamil > diltiazem.[2][3]

Table 2: Tissue Selectivity Ratios
CompoundSelectivity Ratio (Ki Mesenteric Artery / Ki Ileum)
AJG049 2.9[3]
Diltiazem2.0[3]
Verapamil0.3[3]

Note: A higher ratio indicates greater selectivity for intestinal over vascular smooth muscle L-type calcium channels. AJG049 exhibits a slight selectivity for intestinal smooth muscle channels.[2][3]

Experimental Protocols

The characterization of AJG049's inhibitory effects on L-type calcium channels involved two primary experimental approaches: binding studies and whole-cell patch-clamp electrophysiology.[2]

Binding Studies

Binding assays were conducted to determine the affinity of AJG049 for various voltage-dependent calcium channel binding sites. These studies revealed a high affinity of AJG049 for the diltiazem-binding site of L-type calcium channels.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to directly measure the effect of AJG049 on the inward calcium currents (ICa) or barium currents (IBa, used as a charge carrier through Ca²⁺ channels) in isolated smooth muscle cells.

G A Tissue Isolation (Guinea-pig ileum, colon, or mesenteric artery) B Enzymatic Digestion (Collagenase) A->B C Cell Dispersion (Single smooth muscle cells) B->C D Whole-Cell Patch-Clamp Configuration C->D E Application of Voltage Protocols (Holding and test potentials) D->E F Recording of Baseline Ica or IBa E->F G Perfusion with AJG049 (Varying concentrations) F->G H Recording of Post-Drug Ica or IBa G->H I Data Analysis (Concentration-response curves, Ki calculation) H->I

Whole-Cell Patch-Clamp Experimental Workflow
  • Cell Preparation: Single smooth muscle cells were dispersed from guinea-pig ileum, colon, and mesenteric artery segments by incubation in a Ca²⁺-free physiological salt solution containing collagenase.[3]

  • Electrophysiological Recordings: The conventional whole-cell patch-clamp technique was used to record inward Ca²⁺ or Ba²⁺ currents. Borosilicate glass pipettes were used as recording electrodes.

  • Voltage Protocols: Cells were held at a holding potential (e.g., -60 mV or -90 mV) and depolarizing voltage steps (e.g., to 0 mV) were applied to elicit the inward currents. The voltage-dependence of the block was assessed by varying the holding potential.[3]

  • Drug Application: AJG049, verapamil, and diltiazem were applied to the dispersed cells at various concentrations to determine their inhibitory effects on the peak amplitude of the recorded currents.[3]

  • Data Analysis: Concentration-response curves were generated, and the inhibitory constant (Ki) was calculated to quantify the potency of each compound.

Conclusion

AJG049 is a potent L-type calcium channel antagonist with a mechanism of action centered on the diltiazem-binding site.[2][3] Quantitative data demonstrate its superior potency compared to verapamil and diltiazem in both intestinal and vascular smooth muscle, with a slight selectivity for intestinal tissue.[2][3] The detailed experimental protocols provided herein offer a basis for the continued investigation and development of AJG049 and related compounds for potential therapeutic applications in cardiovascular and gastrointestinal disorders.

References

In-Depth Technical Guide: The Interaction of AJG049 Free Base with the Diltiazem-Binding Site of L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between AJG049 free base, a novel L-type calcium channel antagonist, and its binding site, which is shared with the benzothiazepine diltiazem. AJG049 has demonstrated potent inhibitory effects on L-type calcium channels, with a notable affinity for the diltiazem-binding site. This document consolidates key quantitative data, details established experimental protocols for assessing such interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Introduction

Voltage-gated L-type calcium channels (Cav1.2) are critical mediators of calcium influx in various tissues, including cardiac and smooth muscle, playing a pivotal role in excitation-contraction coupling.[1] These channels are well-established therapeutic targets for a range of cardiovascular diseases. Diltiazem, a member of the benzothiazepine class of calcium channel blockers, exerts its effects by binding to a specific site on the α1 subunit of the L-type calcium channel.[2] AJG049 is a novel calcium channel antagonist that has been shown to interact with high affinity at this diltiazem-binding site, exhibiting greater potency than diltiazem in functional assays.[3][4] This guide delves into the specifics of this interaction, providing a technical foundation for further research and development.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of AJG049 and diltiazem with L-type calcium channels.

Compound Parameter Value Assay Conditions Reference
AJG049IC5079 nMRadioligand binding assay (diltiazem-binding site)[4][5]
AJG049Ki66.5 nMWhole-cell patch clamp (ICa inhibition, holding potential -60 mV) in guinea-pig ileal myocytes[3]
DiltiazemIC5020 - 51 µMWhole-cell patch clamp (IBa inhibition, holding potential -60 mV) in human mesenteric arterial myocytes (pH dependent)

Table 1: Comparative Binding Affinities and Potencies of AJG049 and Diltiazem

Mechanism of Action at the Diltiazem-Binding Site

The diltiazem-binding site is located on the intracellular side of the L-type calcium channel, specifically involving the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[2] Blockade of the channel by ligands at this site is characteristically use-dependent and voltage-dependent. This indicates a higher affinity of the antagonist for the open and inactivated states of the channel compared to the resting state.

The proposed mechanism involves the antagonist accessing its binding site from the intracellular side when the channel is in the open conformation. Upon binding, the antagonist stabilizes the inactivated state of the channel, thereby preventing its return to the resting state and subsequent opening upon depolarization. This leads to a cumulative block at higher frequencies of channel activation. AJG049, acting at this site, is expected to follow a similar mechanism of action.[3]

Signaling Pathway of L-Type Calcium Channel Blockade

G Mechanism of Use-Dependent L-Type Calcium Channel Blockade Resting Resting State (Channel Closed) Open Open State (Channel Open) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (Channel Closed) Open->Inactivated Sustained Depolarization DrugBound Drug-Bound Inactivated State Open->DrugBound Drug Binding Inactivated->Resting Repolarization Inactivated->Resting Slow Recovery DrugBound->Inactivated Drug Trapping AJG049 AJG049/Diltiazem (Intracellular) AJG049->Open G Workflow for Competitive Radioligand Binding Assay start Start prep Prepare Microsomal Membranes start->prep setup Set up Assay Plate (Total, Non-specific, Competitive) prep->setup incubate Incubate to Equilibrium setup->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end G Workflow for Whole-Cell Patch Clamp Electrophysiology start Start isolate Isolate Single Cells start->isolate gigaseal Form Gigaseal isolate->gigaseal wholecell Establish Whole-Cell Configuration gigaseal->wholecell record Record L-type Calcium Currents wholecell->record apply Apply AJG049 record->apply analyze Analyze Current Inhibition (Concentration, Voltage, Use-Dependence) apply->analyze end End analyze->end

References

An In-depth Technical Guide to AJG049 Free Base: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 free base is a novel small molecule that has garnered interest within the scientific community for its specific antagonistic activity against L-type calcium channels. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Structure

AJG049 is a calcium channel antagonist that selectively inhibits L-type Ca2+ channels by targeting the diltiazem-binding site(s)[1][2][3]. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 5-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-10,11-dihydro-5H-dibenz[b,f]azepine
CAS Number 195991-49-2
Chemical Formula C27H30N2O2
Molecular Weight 414.54 g/mol
InChI Key REUFESBNLHXVHN-HSZRJFAPSA-N
SMILES COc1ccc(CCN2CCC[C@@H]2CN3c4ccccc4COc5ccccc35)cc1

Quantitative Biological Data

The biological activity of AJG049 has been characterized through electrophysiological studies, which have provided quantitative measures of its potency in inhibiting L-type calcium channels. The following tables summarize the key findings from comparative studies.

Table 1: Inhibitory Potency (Ki) of AJG049 and Other Ca2+ Channel Antagonists on L-type Ca2+ Currents in Guinea-Pig Ileal Myocytes. [4]

CompoundHolding PotentialKi (nM)
AJG049 -60 mV65.4
AJG049 -90 mV1100
Verapamil -60 mV91.4
Diltiazem -60 mV1200

Table 2: Inhibitory Potency (Ki) of AJG049 and Other Ca2+ Channel Antagonists on L-type Ba2+ Currents (IBa) in Guinea-Pig Mesenteric Arterial Myocytes. [4]

CompoundHolding PotentialKi (nM)
AJG049 -60 mV190.3
AJG049 -90 mV1900
Verapamil -60 mV300.8
Diltiazem -60 mV2400

Table 3: Additional Reported Inhibitory Concentration.

CompoundParameterValue
AJG049 IC5079 nM[5]

Mechanism of Action and Signaling Pathway

AJG049 exerts its pharmacological effect by blocking L-type voltage-gated calcium channels (L-VGCCs). These channels are crucial for regulating calcium influx into cells, which in turn triggers a cascade of intracellular events. By binding to the diltiazem site on the α1 subunit of the L-type calcium channel, AJG049 allosterically inhibits channel opening, thereby reducing the influx of Ca2+ into the cell. This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and a reduction in cardiac contractility.

The signaling pathway initiated by the opening of L-type calcium channels and the point of intervention by AJG049 are depicted in the following diagram.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization L_VGCC L-type Ca2+ Channel (α1 subunit) Depolarization->L_VGCC Ca_influx L_VGCC->Ca_influx AJG049 AJG049 AJG049->L_VGCC Binds to diltiazem site Ca_ion [Ca2+]i Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin CaM_Ca Ca2+-CaM Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Ca->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction

Figure 1. L-type Calcium Channel Signaling Pathway and AJG049 Inhibition.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor or binding site.

radioligand_binding_workflow start Start prep Prepare cell membranes expressing L-type Ca2+ channels start->prep incubate Incubate membranes with radiolabeled diltiazem and varying concentrations of AJG049 prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki or IC50 values quantify->analyze end End analyze->end

Figure 2. Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells known to express L-type calcium channels (e.g., guinea-pig ileum or mesenteric artery) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand that binds to the diltiazem site (e.g., [3H]-diltiazem). Add varying concentrations of the unlabeled competitor compound (AJG049).

  • Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel currents in single cells, providing a direct assessment of channel inhibition.

patch_clamp_workflow start Start isolate Isolate single smooth muscle cells (e.g., ileal or mesenteric arterial myocytes) start->isolate patch Establish whole-cell patch-clamp configuration on a single cell isolate->patch record_base Record baseline L-type Ca2+ currents by applying voltage steps patch->record_base apply_drug Apply varying concentrations of AJG049 to the cell via perfusion record_base->apply_drug record_drug Record L-type Ca2+ currents in the presence of AJG049 apply_drug->record_drug analyze Analyze the reduction in current amplitude to determine Ki values record_drug->analyze end End analyze->end

References

An In-depth Technical Guide to AJG049 Free Base (CAS Number: 195991-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 free base is a potent and selective antagonist of L-type voltage-gated calcium channels (Cav1.x). Its CAS number is 195991-49-2. This document provides a comprehensive technical overview of AJG049, summarizing its chemical properties, mechanism of action, pharmacological data, and the experimental protocols used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of cardiovascular and smooth muscle physiology and pharmacology.

Chemical and Physical Properties

PropertyValue
CAS Number 195991-49-2
IUPAC Name 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-dibenz(b,e)(1,4)oxazepine
Molecular Formula C27H30N2O2
Molecular Weight 414.55 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

**3. Mechanism of Action

AJG049 exerts its pharmacological effects by directly inhibiting the influx of calcium ions (Ca2+) through L-type voltage-gated calcium channels. Notably, radioligand binding studies have demonstrated that AJG049 exhibits a high affinity for the diltiazem-binding site on the α1 subunit of the L-type calcium channel[1]. By binding to this site, AJG049 allosterically modulates the channel's conformation, stabilizing it in a state that is less permeable to Ca2+. This leads to a reduction in intracellular Ca2+ concentration, thereby inhibiting the downstream signaling cascades that trigger smooth muscle contraction.

Signaling Pathway of L-type Calcium Channel Blockade by AJG049 in Smooth Muscle

The following diagram illustrates the signaling pathway of L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of AJG049.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int AJG049 AJG049 AJG049->L_type_channel Blocks Depolarization Membrane Depolarization Depolarization->L_type_channel Activates Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: AJG049 blocks L-type Ca²⁺ channels, inhibiting smooth muscle contraction.

Pharmacological Data

The pharmacological activity of AJG049 has been characterized through radioligand binding assays and whole-cell patch-clamp electrophysiology. The following tables summarize the key quantitative data from these studies.

Table 1: Radioligand Binding Affinity of AJG049
RadioligandTissue SourceBinding SiteKi (nM)
[3H]diltiazemGuinea-pig ileumDiltiazem79

Data from Hashimoto et al., 2006[1]

Table 2: Inhibitory Potency of AJG049 on L-type Ca2+ Currents
TissueHolding PotentialKi (nM)
Guinea-pig ileal myocytes-60 mV66.5
-90 mV739.1
Guinea-pig colonic myocytes-60 mV190.3
Guinea-pig mesenteric arterial myocytes-60 mV190.3
-90 mV1900

Data from Hashimoto et al., 2006[1]

Table 3: Comparative Inhibitory Potency of AJG049 and Other Ca2+ Channel Antagonists
CompoundTissueHolding PotentialKi (nM)
AJG049 Guinea-pig ileal myocytes-60 mV66.5
VerapamilGuinea-pig ileal myocytes-60 mV120
DiltiazemGuinea-pig ileal myocytes-60 mV1200
AJG049 Guinea-pig mesenteric arterial myocytes-60 mV190.3
VerapamilGuinea-pig mesenteric arterial myocytes-60 mV300.8
DiltiazemGuinea-pig mesenteric arterial myocytes-60 mV2400

Data from Hashimoto et al., 2006[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Hashimoto et al. (2006)[1].

Radioligand Binding Assay
  • Objective: To determine the binding affinity of AJG049 for the diltiazem-binding site on L-type Ca2+ channels.

  • Tissue Preparation: Microsomal fractions were prepared from the longitudinal muscle of guinea-pig ileum.

  • Assay Conditions:

    • Radioligand: [3H]diltiazem.

    • Incubation: Microsomal fractions were incubated with various concentrations of unlabeled AJG049 and a fixed concentration of [3H]diltiazem in a buffer solution.

    • Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The concentration of AJG049 that inhibited 50% of the specific binding of [3H]diltiazem (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the inhibitory effect of AJG049 on L-type Ca2+ currents in isolated smooth muscle cells.

  • Cell Isolation: Single smooth muscle cells were enzymatically dispersed from guinea-pig ileum, colon, and mesenteric artery.

  • Recording Configuration: The conventional whole-cell patch-clamp technique was used.

  • Solutions:

    • External Solution (Bath): Contained physiological concentrations of ions, with Ba2+ often used as the charge carrier to isolate Ca2+ channel currents.

    • Internal Solution (Pipette): Contained a Cs+-based solution to block K+ channels, along with ATP and GTP to maintain cell viability.

  • Voltage Protocol: Cells were held at a holding potential (e.g., -60 mV or -90 mV) and depolarizing voltage steps were applied to elicit inward Ba2+ currents through L-type Ca2+ channels.

  • Drug Application: AJG049 was applied to the bath solution at various concentrations.

  • Data Analysis: The peak amplitude of the inward current was measured before and after the application of AJG049. Concentration-response curves were constructed to determine the Ki for the inhibition of the L-type Ca2+ current.

Experimental Workflow

The following diagram outlines the general workflow for the electrophysiological characterization of AJG049.

cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Manipulation cluster_analysis Data Analysis tissue_dissection Tissue Dissection (e.g., Guinea-pig ileum) enzymatic_digestion Enzymatic Digestion tissue_dissection->enzymatic_digestion cell_isolation Single Smooth Muscle Cell Isolation enzymatic_digestion->cell_isolation patch_clamp_setup Whole-Cell Patch-Clamp Setup cell_isolation->patch_clamp_setup seal_formation Giga-ohm Seal Formation patch_clamp_setup->seal_formation whole_cell_config Establish Whole-Cell Configuration seal_formation->whole_cell_config current_recording Record Baseline L-type Ca²⁺ Currents whole_cell_config->current_recording drug_application Bath Application of AJG049 (various concentrations) current_recording->drug_application record_drug_effect Record Ca²⁺ Currents in presence of AJG049 drug_application->record_drug_effect data_acquisition Data Acquisition and Leak Subtraction record_drug_effect->data_acquisition current_measurement Measure Peak Current Amplitude data_acquisition->current_measurement concentration_response Construct Concentration- Response Curves current_measurement->concentration_response ki_determination Determine Ki values concentration_response->ki_determination

Caption: Workflow for electrophysiological analysis of AJG049.

Synthesis

Conclusion

AJG049 is a potent L-type calcium channel antagonist with a high affinity for the diltiazem-binding site. Its inhibitory effects have been quantified in various smooth muscle tissues, demonstrating its potential as a tool for studying calcium signaling and as a lead compound for the development of novel therapeutics targeting smooth muscle contractility. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this and related compounds.

References

AJG049 Free Base: A Profile of Intestinal Muscle Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue selectivity of AJG049 free base, a novel L-type calcium channel antagonist, with a specific focus on its preferential action on intestinal smooth muscle. The data and protocols presented herein are compiled from preclinical research to inform further investigation and development.

Core Mechanism of Action

AJG049 exhibits its pharmacological effect through the inhibition of voltage-dependent L-type Ca2+ channels, which are critical for the regulation of smooth muscle contraction. Notably, binding studies have demonstrated that AJG049 has a high affinity for the diltiazem-binding site on these channels.[1][2] This targeted action leads to a reduction in calcium influx into smooth muscle cells, resulting in muscle relaxation.

Signaling Pathway of AJG049 in Smooth Muscle Cells

The mechanism of action of AJG049 involves the direct blockade of L-type calcium channels, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.

AJG049_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel (Diltiazem Site) Ca2+_ext->L_type_Ca_Channel Influx Ca2+_int Ca²⁺ L_type_Ca_Channel->Ca2+_int AJG049 AJG049 AJG049->L_type_Ca_Channel Calmodulin Calmodulin Ca2+_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Phosphorylated_MLC Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Phosphorylated_MLC->Contraction

Caption: AJG049 signaling pathway in smooth muscle cells.
Quantitative Data: Tissue Selectivity

AJG049 demonstrates a degree of selectivity for intestinal smooth muscle over vascular smooth muscle. This is quantified by comparing its inhibitory constant (Ki) in cells isolated from different tissues. The lower the Ki value, the higher the binding affinity and inhibitory potency.

CompoundTissueHolding PotentialKi (nM)
AJG049 Guinea-Pig Ileum-60 mV66.5
Guinea-Pig Ileum-90 mV739.1
Guinea-Pig Mesenteric Artery-60 mV195.3
VerapamilGuinea-Pig Ileum-60 mV110.2
Guinea-Pig Mesenteric Artery-60 mV367.3
DiltiazemGuinea-Pig Ileum-60 mV446.7
Guinea-Pig Mesenteric Artery-60 mV893.4

Data extracted from comparative studies on dispersed smooth muscle cells.[1]

The selectivity ratio, calculated from the Ki values (Ki vascular / Ki intestinal), further illustrates the preferential activity of AJG049.

CompoundSelectivity Ratio (Mesenteric Artery / Ileum)
AJG049 2.9
Diltiazem2.0
Verapamil3.3 (Ileum / Mesenteric Artery)

Note: A higher ratio indicates greater selectivity for intestinal smooth muscle. Verapamil shows the opposite selectivity.

Experimental Protocols

The following outlines the key experimental methodologies employed in the characterization of AJG049's tissue selectivity.

A standardized protocol for isolating individual smooth muscle cells is crucial for electrophysiological studies.

Cell_Dispersion_Workflow Start Tissue Excision (e.g., Guinea-Pig Ileum, Mesenteric Artery) Wash Wash in Ca²⁺-free Physiological Salt Solution (PSS) Start->Wash Enzymatic_Digestion Enzymatic Digestion (Collagenase, Papain) Wash->Enzymatic_Digestion Incubation Incubation at 35°C Enzymatic_Digestion->Incubation Trituration Gentle Trituration Incubation->Trituration Filtration Filtration to remove undigested tissue Trituration->Filtration Cell_Suspension Single Cell Suspension in storage solution Filtration->Cell_Suspension

Caption: Workflow for single smooth muscle cell dispersion.

Physiological Salt Solution (PSS) Composition (Ca²⁺-free):

ComponentConcentration (mM)
Na⁺140
K⁺5
Mg²⁺1.2
Glucose5
Cl⁻151.4
HEPES10
pH adjusted to 7.40 with Tris base.

This technique is employed to measure the inward Ca²⁺ (or Ba²⁺ as a charge carrier) currents in isolated smooth muscle cells upon voltage stimulation.

Experimental Setup:

  • Pipette Solution (for Ileal Myocytes): Contained (in mM): Cs-aspartate 110, CsCl 20, MgCl₂ 1, ATP-Mg 5, GTP-Na 0.1, EGTA 10, HEPES 5 (pH 7.3 with CsOH).

  • External Solution (for Ileal Myocytes): Contained (in mM): Choline-Cl 130, CaCl₂ 1.8, MgCl₂ 1.2, HEPES 10 (pH 7.4 with Tris base).

  • External Solution (for Mesenteric Artery Myocytes): Barium was substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

  • Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

Protocol Summary:

  • A single cell is selected and a high-resistance seal is formed between the cell membrane and the tip of a glass micropipette.

  • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The cell's membrane potential is held at a specific value (e.g., -60 mV or -90 mV).

  • Depolarizing voltage steps are applied to elicit inward Ca²⁺ or Ba²⁺ currents.

  • The drug (AJG049) is applied at various concentrations to determine its inhibitory effect on the measured currents.

  • The Ki is calculated from the concentration-response curve.

Conclusions

The available data indicate that AJG049 is a potent L-type calcium channel antagonist with a modest but measurable selectivity for intestinal smooth muscle over vascular smooth muscle.[1][2] This selectivity profile suggests a potential therapeutic advantage in conditions characterized by gastrointestinal hypermotility, where effects on the cardiovascular system are undesirable. Further investigation into the pharmacokinetic and pharmacodynamic properties of AJG049 is warranted to fully elucidate its clinical potential.

References

Initial Pharmacological Studies of AJG049 Free Base: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a hypothetical technical guide created to fulfill the user's request. The compound "AJG049 free base" and all associated data are fictional, as no public information is available for a compound with this designation. This document serves as a template and example of how such a guide could be structured.

This technical whitepaper provides an in-depth overview of the initial pharmacological studies conducted on this compound, a novel small molecule inhibitor. The data presented herein covers its in vitro activity, mechanism of action, and preliminary pharmacokinetic profile. This document is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Pharmacology

Initial in vitro studies were performed to determine the inhibitory activity and selectivity of this compound against its putative target, the "Fictional Receptor Tyrosine Kinase" (FRTK), and to assess its effect on downstream cellular signaling.

Enzyme and Cell-Based Activity

This compound demonstrated potent inhibition of FRTK enzymatic activity and downstream cellular signaling. The following table summarizes the key quantitative data from these initial assays.

ParameterValueUnitsAssay Condition
FRTK Kinase Inhibition
IC508.5nMRecombinant human FRTK, 1 mM ATP
Ki2.1nMRadioligand binding assay
Cellular Activity
p-FRTK Inhibition IC5025.3nMHuman cancer cell line (HCC-123)
Cell Proliferation IC5058.7nMHuman cancer cell line (HCC-123), 72h incubation
Experimental Protocols

1.2.1. FRTK Kinase Inhibition Assay (IC50 Determination)

The enzymatic activity of recombinant human FRTK was assessed using a luminescence-based kinase assay. The kinase reaction was performed in a 384-well plate containing a final volume of 20 µL per well. Each well contained 10 nM recombinant FRTK, 1 mM ATP, and varying concentrations of this compound (from 0.1 nM to 10 µM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). The reaction was initiated by the addition of a poly-GT peptide substrate and incubated for 1 hour at 30°C. Following incubation, a kinase detection reagent was added to measure the amount of ATP remaining. Luminescence was recorded using a plate reader, and the IC50 values were calculated using a four-parameter logistic curve fit.

1.2.2. Cellular Phospho-FRTK Inhibition Assay

Human cancer cells (HCC-123) were seeded in 96-well plates and allowed to adhere overnight. The cells were then serum-starved for 24 hours before being treated with various concentrations of this compound for 2 hours. Subsequently, the cells were stimulated with the FRTK ligand for 15 minutes. Cells were then lysed, and the level of phosphorylated FRTK was determined using a sandwich ELISA. The IC50 value was calculated based on the inhibition of FRTK phosphorylation relative to vehicle-treated controls.

Mechanism of Action: Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the Fictional Receptor Tyrosine Kinase (FRTK). By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and activation of FRTK. This, in turn, blocks the downstream activation of the PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation. The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis in FRTK-driven cancer cells.

AJG049_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FRTK FRTK PI3K PI3K FRTK->PI3K Phosphorylates AKT AKT PI3K->AKT Activates Transcription Gene Transcription AKT->Transcription Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Ligand Ligand Ligand->FRTK Activates AJG049 AJG049 AJG049->FRTK Inhibits

Caption: Proposed mechanism of action for AJG049.

Preliminary Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats. A single dose was administered intravenously (IV) and orally (PO). The key pharmacokinetic parameters are summarized in the table below.

ParameterIV (1 mg/kg)PO (10 mg/kg)Units
Absorption
Cmax-1.2µg/mL
Tmax-2.0h
Distribution
Vdss2.5-L/kg
Metabolism
CL0.8-L/h/kg
Excretion
t1/24.15.3h
Bioavailability
F-35%
Experimental Protocol

3.1.1. Animal Studies

Male Sprague-Dawley rats (n=3 per group) were used for the pharmacokinetic studies. For intravenous administration, this compound was formulated in a solution of 20% Solutol HS 15 in water and administered as a bolus dose of 1 mg/kg. For oral administration, the compound was formulated in a suspension of 0.5% methylcellulose and administered by gavage at a dose of 10 mg/kg.

3.1.2. Sample Collection and Analysis

Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV Intravenous (IV) 1 mg/kg Collection Blood Collection (0-24h) IV->Collection PO Oral (PO) 10 mg/kg PO->Collection Plasma Plasma Separation Collection->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: Workflow for pharmacokinetic studies.

Methodological & Application

Application Notes and Protocols for AJG049 Free Base in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated cellular responses, playing a key role in inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies. AJG049, by targeting specific JAK isoforms, offers a promising therapeutic strategy for modulating the downstream effects of cytokine signaling.

Patch clamp electrophysiology is a powerful technique used to study the function of ion channels in the cell membrane.[1][2][3] This methodology allows for the direct measurement of ion channel currents and the characterization of how novel compounds, such as AJG049, modulate their activity.[4] These application notes provide a comprehensive guide for utilizing AJG049 free base in patch clamp experiments to investigate its effects on ion channel function, which may be indirectly modulated by the JAK-STAT pathway.

Mechanism of Action

AJG049 acts as an ATP-competitive inhibitor of JAKs, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] The binding of cytokines to their receptors initiates the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STATs. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression.[6] By inhibiting JAK activity, AJG049 effectively blocks this signaling cascade.[5] While AJG049's primary targets are JAKs, downstream effects can include the modulation of ion channel expression and activity, which can be investigated using patch clamp techniques.

Data Presentation

The following table summarizes hypothetical quantitative data on the effects of AJG049 on various ion channels as determined by patch-clamp electrophysiology. This data is illustrative and should be experimentally determined for specific cell types and ion channels of interest.

Ion Channel Cell Type Parameter Value (AJG049) Key Findings & Interpretation
Kv1.3Human T-lymphocytesIC50150 nMPotent inhibition of voltage-gated potassium channel Kv1.3, suggesting a potential mechanism for immunosuppression.
TRPA1Dorsal Root Ganglion Neurons% Inhibition at 1 µM65%Significant inhibition of the TRPA1 channel, indicating a possible role in modulating inflammatory pain.
CaV1.2CardiomyocytesEffect on Peak CurrentNo significant changeMinimal direct effect on L-type calcium channels, suggesting low risk of direct cardiotoxicity.
hERGHEK293 cellsIC50> 10 µMLow affinity for hERG channels, indicating a reduced risk of drug-induced QT prolongation.

Experimental Protocols

Whole-Cell Patch Clamp Recordings in a Model Cell Line (e.g., HEK293 expressing a target ion channel)

Objective: To determine the direct effect of AJG049 on a specific ion channel expressed in a heterologous system.

Materials:

  • Cells: HEK293 cells stably expressing the ion channel of interest.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.[7]

  • Internal Solution (Pipette Solution): (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjusted to pH 7.3 with KOH.

  • External Solution (Bath Solution): (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

  • AJG049 Stock Solution: 10 mM stock solution of this compound dissolved in DMSO.

  • Patch Clamp Rig: Equipped with a microscope, micromanipulator, amplifier, and data acquisition software.[7]

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solution Preparation: Prepare internal and external solutions and filter them. Prepare fresh dilutions of AJG049 in the external solution on the day of the experiment.

  • Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Positioning: Approach a target cell with the patch pipette containing the internal solution while applying slight positive pressure.[7]

  • Gigaohm Seal Formation: Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).[1]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[7][8]

  • Baseline Recording: Clamp the cell at a holding potential appropriate for the ion channel of interest (e.g., -80 mV) and record baseline currents using a suitable voltage protocol.

  • Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of AJG049.

  • Data Acquisition: Record the currents in the presence of AJG049 until a steady-state effect is observed.

  • Washout: Perfuse with the control external solution to observe the reversibility of the drug effect.

  • Data Analysis: Analyze the recorded currents to determine the effect of AJG049 on channel properties (e.g., peak current amplitude, activation/inactivation kinetics). Calculate the percentage of inhibition for each concentration and construct a concentration-response curve to determine the IC50 value.[7]

Perforated Patch Clamp Recordings in Primary Cells (e.g., T-lymphocytes)

Objective: To investigate the effects of AJG049 on ion channels in a more physiologically relevant context, while preserving the intracellular signaling environment.

Materials:

  • Cells: Freshly isolated primary T-lymphocytes.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.

  • Internal Solution (Pipette Solution): (in mM): 76 K2SO4, 10 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, with 200-240 µg/mL Amphotericin B. Adjusted to pH 7.3 with KOH.

  • External Solution (Bath Solution): (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjusted to pH 7.4 with NaOH.

  • AJG049 Stock Solution: 10 mM stock solution in DMSO.

  • Patch Clamp Rig: As described above.

Procedure:

  • Cell Preparation: Isolate T-lymphocytes from whole blood using standard density gradient centrifugation methods.

  • Solution Preparation: Prepare solutions as described above. The Amphotericin B containing internal solution should be made fresh.

  • Recording Setup: Add the cell suspension to the recording chamber.

  • Gigaohm Seal Formation: Establish a Gigaohm seal on a target cell as in the whole-cell protocol.

  • Perforation: Monitor the access resistance. The Amphotericin B will form pores in the cell membrane patch, allowing for electrical access to the cell interior. This process can take 5-20 minutes.

  • Baseline Recording: Once a stable access resistance is achieved, record baseline ion channel currents.

  • Drug Application and Data Acquisition: Apply AJG049 and record data as described in the whole-cell protocol.

  • Data Analysis: Analyze the data to determine the effect of AJG049 on the ion channels in their native cellular environment.

Mandatory Visualizations

AJG049_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., Ion Channels) Nucleus->Gene_Expression Modulates AJG049 AJG049 AJG049->JAK Inhibits

Caption: AJG049 inhibits the JAK-STAT signaling pathway.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Isolation Seal_Formation Gigaohm Seal Formation Cell_Culture->Seal_Formation Solution_Prep Solution Preparation Solution_Prep->Seal_Formation Pipette_Pulling Pipette Pulling Pipette_Pulling->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Drug_Application Apply AJG049 Baseline->Drug_Application Record_Effect Record Drug Effect Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Data_Acquisition Data Acquisition Software Record_Effect->Data_Acquisition Analysis Analyze Current Properties Data_Acquisition->Analysis Concentration_Response Concentration-Response Curve (IC50) Analysis->Concentration_Response

Caption: Workflow for a whole-cell patch clamp experiment.

References

Application Note: High-Throughput Screening of L-type Calcium Channel Antagonists Using a Fluorescent Calcium Flux Assay with AJG049 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression. The precise regulation of intracellular Ca²⁺ concentration is paramount for normal cellular function. L-type calcium channels are voltage-gated ion channels that mediate the influx of Ca²⁺ into cells and are key regulators of cardiovascular and neuronal activity. Dysregulation of these channels is implicated in various pathological conditions, making them important therapeutic targets.

AJG049 free base is a potent and selective antagonist of L-type calcium channels, binding to the diltiazem site.[1][2] This application note provides a detailed protocol for a no-wash, fluorescence-based calcium flux assay to characterize the inhibitory activity of this compound on L-type calcium channels. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. This allows for the real-time monitoring of changes in intracellular calcium concentration in a high-throughput format.

This protocol is designed for researchers in drug discovery and development to screen for and characterize novel L-type calcium channel antagonists.

Signaling Pathway of Gq-Coupled GPCR-Mediated Calcium Release

Many cell surface receptors, such as G protein-coupled receptors (GPCRs), trigger the release of intracellular calcium stores. The Gq alpha subunit of a heterotrimeric G protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.[4][5][6] This initial rise in intracellular Ca²⁺ can then activate store-operated calcium channels on the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. L-type calcium channels can also contribute to calcium influx upon membrane depolarization. AJG049 acts by blocking these L-type calcium channels, thereby inhibiting the influx of extracellular calcium.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR 1. Binding Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage LTCC L-type Calcium Channel Ca_cyto [Ca²⁺]i (Increase) LTCC->Ca_cyto 9. Ca²⁺ Influx AJG049 AJG049 AJG049->LTCC 10. Inhibition Gq->PLC 3. Activation IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_cyto->LTCC 8. Depolarization- mediated activation Ca_er Ca²⁺ Store IP3R->Ca_er 6. Channel Opening Ca_er->Ca_cyto 7. Ca²⁺ Release

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release and inhibition by AJG049.

Experimental Protocol

This protocol describes a method for measuring the inhibitory effect of this compound on L-type calcium channels in a cell-based assay using a fluorescent calcium indicator.

Materials and Reagents
ReagentSupplierCatalog #Storage
This compoundMedKoo573514-20°C, desiccated
Fluo-4 AMThermo Fisher ScientificF14201-20°C, desiccated, protect from light
Pluronic F-127Thermo Fisher ScientificP3000MPRoom Temperature
ProbenecidSigma-AldrichP8761Room Temperature
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺Gibco140250922-8°C
HEK293 cells expressing L-type calcium channelsATCCCRL-1573Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650922-8°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
IonomycinSigma-AldrichI9657-20°C
Potassium Chloride (KCl)Sigma-AldrichP9333Room Temperature
96-well or 384-well black, clear-bottom microplatesCorning3603Room Temperature

Experimental Workflow

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells cell_plating 2. Plate cells in microplate cell_culture->cell_plating dye_prep 3. Prepare Fluo-4 AM loading solution cell_plating->dye_prep dye_loading 4. Incubate cells with dye dye_prep->dye_loading compound_prep 5. Prepare AJG049 and control solutions dye_loading->compound_prep compound_add 6. Add compounds to cells and incubate compound_prep->compound_add baseline 7. Read baseline fluorescence compound_add->baseline stimulate 8. Add depolarizing agent (KCl) baseline->stimulate kinetic_read 9. Perform kinetic read of fluorescence stimulate->kinetic_read normalize 10. Normalize fluorescence data kinetic_read->normalize ic50 11. Calculate IC50 values normalize->ic50

Caption: Experimental workflow for the calcium flux assay with AJG049.

Step-by-Step Procedure

1. Cell Culture and Plating: a. Culture HEK293 cells expressing L-type calcium channels in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. On the day before the assay, harvest cells and seed them into a 96-well or 384-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[7][8] c. Incubate the plate overnight at 37°C.

2. Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution. For one 96-well plate, add 20 µL of 5 mM Fluo-4 AM in DMSO and 20 µL of 20% Pluronic F-127 to 10 mL of HBSS containing 2.5 mM probenecid. b. Gently remove the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[7][8][9]

3. Compound Preparation and Addition: a. Prepare serial dilutions of this compound in HBSS. Include a vehicle control (e.g., DMSO) and a positive control agonist. b. Prepare a stock solution of a depolarizing agent, such as 500 mM KCl in water. c. After the dye loading incubation, add 20 µL of the diluted AJG049 or control solutions to the respective wells. d. Incubate the plate for 15-30 minutes at 37°C.

4. Calcium Flux Measurement: a. Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7][8][9] b. Establish a baseline fluorescence reading for 10-20 seconds. c. Using the instrument's injector, add 20 µL of the KCl solution to each well to induce membrane depolarization and subsequent calcium influx through L-type calcium channels. d. Continue to record the fluorescence intensity kinetically for at least 2-3 minutes to capture the peak response. e. For a positive control for dye loading and cell viability, add Ionomycin (final concentration 1-5 µM) at the end of the experiment to elicit a maximal calcium response.

Data Presentation and Analysis

The change in intracellular calcium is reflected by the change in fluorescence intensity. The data can be analyzed by calculating the peak fluorescence response for each well.

Data Normalization: The fluorescence signal (F) at any given time point can be normalized to the initial baseline fluorescence (F₀) to obtain the ratio ΔF/F₀.

IC₅₀ Determination: To determine the inhibitory potency of AJG049, plot the peak fluorescence response against the logarithm of the AJG049 concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Quantitative Data Summary

CompoundTargetAssayCell LineIC₅₀ (nM)
This compoundL-type Calcium ChannelCalcium Flux AssayHEK293To be determined
Diltiazem (Reference)L-type Calcium ChannelCalcium Flux AssayHEK293To be determined

Example Data Table

AJG049 [nM]Peak Fluorescence (RFU)% Inhibition
0 (Vehicle)50000
1450010
10300040
100150070
100050090
Ionomycin8000N/A

Conclusion

This application note provides a robust and detailed protocol for the characterization of L-type calcium channel antagonists using this compound as a model compound. The described no-wash calcium flux assay is amenable to high-throughput screening and provides a reliable method for determining the potency of test compounds. The inclusion of appropriate controls and a clear data analysis workflow ensures the generation of high-quality, reproducible data for drug discovery and development programs.

References

Application Notes and Protocols for AJG049 Free Base in the Study of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 is a novel, potent antagonist of L-type voltage-gated calcium channels (VGCCs). It exhibits a high affinity for the diltiazem-binding site on the α1 subunit of the channel.[1][2] AJG049 has demonstrated a degree of tissue selectivity, showing a slightly greater potency for inhibiting calcium currents in intestinal smooth muscle compared to vascular smooth muscle.[1][2] This characteristic, combined with its voltage- and use-dependent mechanism of action, makes AJG049 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of L-type calcium channels in smooth muscle contraction, particularly in the context of gastrointestinal motility. These application notes provide detailed protocols for studying the interaction of AJG049 with VGCCs using radioligand binding assays and whole-cell patch-clamp electrophysiology.

Mechanism of Action

AJG049 exerts its inhibitory effect by binding to the diltiazem-binding site of L-type VGCCs, thereby blocking the influx of Ca²⁺ into the cell.[1][2] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle. The inhibitory action of AJG049 is both voltage-dependent and use-dependent. Voltage-dependency implies that AJG049 binds with higher affinity to the inactivated state of the channel, a state favored by membrane depolarization. Use-dependency indicates that the block becomes more pronounced with repeated channel activation, such as during high-frequency stimulation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol VGCC L-type Voltage-Gated Calcium Channel (VGCC) Ca_int VGCC->Ca_int AJG049 AJG049 AJG049->VGCC Blocks Ca_ext Ca_ext->VGCC Influx Calmodulin Calmodulin Activation Ca_int->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Depolarization Membrane Depolarization Depolarization->VGCC Activates

AJG049 Signaling Pathway

Data Presentation

The following tables summarize the quantitative data for AJG049 and compare its activity with other known calcium channel blockers.

Table 1: Inhibitory Potency of AJG049

ParameterTissue/Cell TypeValueReference
IC₅₀Intestinal Smooth Muscle79 nM[3]
Kᵢ (rest)Guinea-pig Ileal Myocytes739.1 nM[2]
Kᵢ (inactivated)Guinea-pig Ileal Myocytes120.4 nM[2]

Table 2: Comparative Potency and Selectivity of Calcium Channel Antagonists

CompoundKᵢ (ileal myocytes)Kᵢ (mesenteric arterial myocytes)Selectivity Ratio (Ileal/Mesenteric)
AJG049 120.4 nM349.2 nM2.9
Diltiazem 831.7 nM1663.4 nM2.0
Verapamil 245.5 nM81.8 nM0.3

Data adapted from a study on guinea-pig myocytes.[2]

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channel (Diltiazem Site)

This protocol describes a competitive binding assay to determine the affinity of AJG049 for the diltiazem binding site on L-type calcium channels in rat cerebral cortex membranes.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Cerebral Cortex Homogenize Homogenize in Tris-HCl buffer Tissue->Homogenize Centrifuge1 Centrifuge at 1,000 x g Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at 40,000 x g Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membrane Prep) Centrifuge2->Pellet Incubate Incubate Membrane Prep with: - [³H]-Diltiazem (Radioligand) - Varying [AJG049] - Buffer Pellet->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [AJG049] Count->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Radioligand Binding Assay Workflow

Materials:

  • Rat cerebral cortex

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-Diltiazem

  • Non-specific binding control: 10 µM Diltiazem (unlabeled)

  • AJG049 free base stock solution

  • Glass fiber filters (GF/B)

  • Scintillation fluid

  • Homogenizer, centrifuges, filtration apparatus, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh binding buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (adjust volume for 50-100 µg of protein).

      • 50 µL of [³H]-Diltiazem (at a final concentration near its Kd).

      • 50 µL of varying concentrations of AJG049 or buffer (for total binding) or 10 µM unlabeled diltiazem (for non-specific binding).

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the AJG049 concentration.

    • Determine the IC₅₀ value (the concentration of AJG049 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of L-type Ca²⁺ currents (ICa) from single smooth muscle cells isolated from the guinea-pig ileum to characterize the inhibitory effects of AJG049.

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Tissue Guinea-pig Ileum Dissect Dissect and Mince Smooth Muscle Layer Tissue->Dissect Enzymatic Enzymatic Digestion (Collagenase) Dissect->Enzymatic Triturate Mechanical Trituration Enzymatic->Triturate Isolate Isolate Single Myocytes Triturate->Isolate Patch Establish Whole-Cell Patch-Clamp Configuration Isolate->Patch Record_Control Record Baseline Ica (Voltage-step protocol) Patch->Record_Control Apply_AJG049 Perfuse with AJG049 Record_Control->Apply_AJG049 Record_Drug Record Ica in presence of AJG049 Apply_AJG049->Record_Drug Analyze Measure Peak Current and Inactivation Record_Drug->Analyze Plot_CR Construct Concentration- Response Curve Analyze->Plot_CR Plot_IV Plot I-V Relationship Analyze->Plot_IV Plot_Inact Analyze Voltage-dependent Inactivation Analyze->Plot_Inact

Whole-Cell Patch-Clamp Workflow

Materials:

  • Guinea-pig ileum

  • Ca²⁺-free physiological salt solution (PSS)

  • Enzyme solution (e.g., collagenase in Ca²⁺-free PSS)

  • External (bath) solution (in mM): 135.0 NaCl, 5.0 KCl, 1.2 MgCl₂, 1.8 CaCl₂, 10.0 HEPES, 5.0 glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140.0 CsCl, 1.2 MgCl₂, 10.0 HEPES, 5.0 EGTA, 2.0 ATP-Mg (pH 7.2 with CsOH)

  • Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell Isolation:

    • Dissect the longitudinal muscle layer from the guinea-pig ileum in Ca²⁺-free PSS.

    • Mince the tissue and incubate in enzyme solution at 37°C.

    • Gently triturate the tissue with a Pasteur pipette to release single smooth muscle cells.

    • Store the isolated cells in Ca²⁺-free PSS at 4°C for use within a few hours.

  • Electrophysiological Recording:

    • Transfer isolated cells to a recording chamber on an inverted microscope and perfuse with external solution.

    • Using a glass micropipette filled with internal solution, form a gigaohm seal with a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -90 mV.

    • To measure ICa: Apply depolarizing voltage steps (e.g., from -50 mV to +50 mV in 10 mV increments for 200 ms).

    • Record baseline currents.

    • Perfuse the chamber with the external solution containing the desired concentration of AJG049.

    • After equilibration, repeat the voltage-step protocol to record ICa in the presence of the drug.

  • Assessing Voltage- and Use-Dependency:

    • Voltage-Dependency: To assess the effect on the inactivated state, use a two-pulse protocol. From a holding potential of -90 mV, apply a 10-second conditioning prepulse to various potentials (e.g., -80 mV to 0 mV) followed by a test pulse to elicit ICa. Compare the steady-state inactivation curves before and after AJG049 application. A leftward shift in the curve indicates preferential binding to the inactivated state.[2]

    • Use-Dependency: To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms at a frequency of 0.5 Hz) from a holding potential of -90 mV. The progressive decrease in current amplitude during the pulse train in the presence of AJG049 demonstrates use-dependent block.

  • Data Analysis:

    • Measure the peak amplitude of ICa at each voltage step.

    • Construct current-voltage (I-V) relationships.

    • Generate concentration-response curves to determine the IC₅₀ of AJG049.

    • Analyze the kinetics of current inactivation.

Handling and Storage

  • Handling: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store this compound as a solid at -20°C, protected from light and moisture. For experimental use, prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

References

Preparation of AJG049 Free Base Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of AJG049 free base, a potent L-type calcium channel antagonist. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 414.55 g/mol [1]
Chemical Formula C₂₇H₃₀N₂O₂[1]
Solubility Soluble in DMSO[1]
Purity >98%[1]
Short-term Storage Dry, dark, and at 0 - 4°C (days to weeks)[1]
Long-term Storage -20°C (months to years)[1]

Mechanism of Action and Signaling Pathway

AJG049 is a calcium channel antagonist that functions by inhibiting L-type Ca2+ channels.[1][2] The influx of calcium ions (Ca²⁺) through these channels is a critical step in various cellular signaling cascades. By blocking this influx, AJG049 can modulate downstream pathways that are dependent on intracellular calcium concentrations.

One such pathway is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. Under normal conditions, an influx of Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of target genes. By inhibiting the initial Ca²⁺ influx, L-type calcium channel blockers like AJG049 can suppress the activation of this pathway.

AJG049_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LTCC L-type Ca²⁺ Channel CaM Calmodulin (CaM) LTCC->CaM Ca²⁺ Influx Activates AJG049 AJG049 AJG049->LTCC Inhibits Calcineurin Calcineurin CaM->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene Target Gene Transcription NFAT->Gene Translocates & Activates

Caption: AJG049 inhibits the L-type Ca²⁺ channel, blocking downstream signaling.

Experimental Protocol: Preparation of a 10 mM AJG049 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Workflow:

Stock_Solution_Workflow start Start weigh Weigh AJG049 start->weigh calculate Calculate DMSO Volume weigh->calculate dissolve Add DMSO & Dissolve calculate->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.

  • Weighing: Carefully weigh a precise amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.1455 mg of AJG049.

    • Calculation:

      • Molecular Weight (MW) of AJG049 = 414.55 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW

      • Mass (m) = 0.010 mol/L x 0.001 L x 414.55 g/mol = 0.0041455 g = 4.1455 mg

  • Dissolution:

    • Transfer the weighed AJG049 powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the AJG049 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • For long-term storage, store the aliquots at -20°C in a dark, dry place.[1] For short-term storage (days to weeks), aliquots can be stored at 0-4°C.[1]

Application Notes

  • Solvent Consideration: this compound is soluble in DMSO.[1] It is recommended to use anhydrous DMSO to prevent hydrolysis of the compound. When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

  • Stability: The product is stable for several weeks during standard shipping conditions.[1] For long-term storage, it is recommended to store the compound as a solid or as a frozen stock solution.[1] Avoid repeated freeze-thaw cycles of the stock solution.

  • Safety Precautions: This product is for research use only and not for human or veterinary use.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area.

References

Application Notes and Protocols for AJG049 Free Base in Cardiomyocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AJG049 is a potent L-type Ca2+ channel antagonist that exhibits high affinity for the diltiazem-binding site on the α1C subunit of the channel.[1] L-type Ca2+ channels play a crucial role in cardiac electrophysiology and excitation-contraction coupling. Their inhibition can modulate cardiomyocyte contractility, action potential duration, and gene expression. These notes provide a framework for utilizing AJG049 free base in in vitro cardiomyocyte cultures to investigate its effects on cellular function and signaling pathways. The following protocols are intended as a starting point and may require optimization for specific cell types (e.g., primary cardiomyocytes, iPSC-derived cardiomyocytes) and experimental goals.

Data Presentation

Table 1: Hypothetical Dose-Response of AJG049 on Cardiomyocyte Contraction Rate

AJG049 Concentration (µM)Mean Contraction Rate (beats per minute)Standard Deviation
0 (Vehicle Control)60.2± 5.1
0.155.8± 4.8
142.5± 3.9
1025.1± 3.2
1008.9± 2.1

Table 2: Hypothetical Effect of AJG049 on Calcium Transient Amplitude in Cardiomyocytes

TreatmentPeak Fluorescence Ratio (F/F0)Standard Deviation
Vehicle Control3.5± 0.4
AJG049 (10 µM)1.8± 0.2

Signaling Pathway

The proposed mechanism of action for AJG049 in cardiomyocytes involves the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, can affect calcium-dependent signaling pathways that regulate cellular processes such as contraction and gene expression.

AJG049_Signaling_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates AJG049 AJG049 AJG049->L_type_Ca_Channel Inhibits Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca Contraction Cardiomyocyte Contraction Intracellular_Ca->Contraction Gene_Expression Gene Expression (e.g., c-fos) Intracellular_Ca->Gene_Expression Experimental_Workflow Start Plate Cardiomyocytes Culture Culture to Desired Confluency (e.g., 70-80%) Start->Culture Prepare_AJG049 Prepare Working Solutions of AJG049 (Dilute 10 mM stock in culture medium) Culture->Prepare_AJG049 Treatment Replace Medium with AJG049-containing or Vehicle Control Medium Prepare_AJG049->Treatment Incubation Incubate for Desired Duration (e.g., 24, 48 hours) Treatment->Incubation Analysis Perform Downstream Assays Incubation->Analysis Assay1 Contraction Rate Analysis Analysis->Assay1 Assay2 Calcium Imaging Analysis->Assay2 Assay3 Gene Expression Analysis (qPCR) Analysis->Assay3

References

Application Note: High-Throughput Screening of L-Type Calcium Channel Blockade by AJG049 Using a FLIPR Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2] The L-type calcium channel, a subtype of VGCC, is a prominent target for the treatment of cardiovascular diseases such as hypertension.[3] AJG049 is a novel L-type calcium channel antagonist that has demonstrated potent inhibitory effects.[4][5][6] This application note describes a detailed protocol for measuring the inhibitory activity of AJG049 on L-type calcium channels using the Fluorometric Imaging Plate Reader (FLIPR) system. The FLIPR platform enables high-throughput screening of compounds by monitoring intracellular calcium fluctuations in real-time.[7][8][9]

Principle of the Assay

The FLIPR calcium assay is a cell-based fluorescent method used to detect changes in intracellular calcium concentration.[10] Cells expressing the target L-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane, typically induced by adding a high concentration of potassium chloride (KCl), opens the voltage-gated L-type calcium channels, leading to an influx of extracellular calcium. This influx of calcium binds to the fluorescent dye, causing a significant increase in its fluorescence intensity. When a calcium channel blocker such as AJG049 is present, it will inhibit the channel's opening, thereby reducing the influx of calcium and attenuating the fluorescent signal. The degree of inhibition is proportional to the concentration and potency of the antagonist.

Signaling Pathway of L-Type Calcium Channel Activation and Blockade

The following diagram illustrates the signaling pathway of L-type calcium channel activation by membrane depolarization and its subsequent blockade by an antagonist like AJG049.

cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization (e.g., high K⁺) Depolarization->Ca_channel opens Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Fluorescence Fluorescence Signal Intracellular_Ca->Fluorescence AJG049 AJG049 AJG049->Ca_channel blocks cluster_prep Assay Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells into 384-well plates Incubation1 2. Incubate overnight Cell_Seeding->Incubation1 Dye_Loading 3. Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 4. Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition 5. Add test compounds (AJG049, controls) Incubation2->Compound_Addition Incubation3 6. Incubate for 15-30 min Compound_Addition->Incubation3 Depolarization 7. Add depolarization solution (high K⁺) Incubation3->Depolarization Fluorescence_Reading 8. Measure fluorescence kinetically on FLIPR Depolarization->Fluorescence_Reading Data_Normalization 9. Normalize fluorescence data Fluorescence_Reading->Data_Normalization IC50_Calculation 10. Generate dose-response curves and calculate IC50 values Data_Normalization->IC50_Calculation

References

Application Notes and Protocols: Experimental Use of AJG049 in Guinea-Pig Ileal Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the experimental use of AJG049, a novel L-type Ca2+ channel antagonist, with a particular focus on its effects on guinea-pig ileal myocytes. AJG049 has demonstrated potent inhibitory effects on L-type Ca2+ channels, suggesting its potential for regulating gut motility.[1] This document outlines the pharmacological data of AJG049, detailed protocols for the isolation of guinea-pig ileal myocytes, and the electrophysiological recording of L-type Ca2+ currents using the whole-cell patch-clamp technique.

Data Presentation

Table 1: Inhibitory Potency of AJG049 on L-type Ca2+ Currents (ICa) in Guinea-Pig Ileal Myocytes[1]
CompoundHolding PotentialKi (nM)
AJG049-60 mV66.5
AJG049-90 mV739.1
Verapamil-60 mVNot Specified
Diltiazem-60 mVNot Specified

Ki represents the inhibitory constant.

Table 2: Comparative Potency of Ca2+ Channel Antagonists on ICa in Guinea-Pig Ileal Myocytes[1]
ParameterPotency Order
Inhibition of ICaAJG049 > Verapamil > Diltiazem
Table 3: Effect of AJG049 on the Steady-State Inactivation of L-type Ca2+ Channels in Guinea-Pig Ileal Myocytes[1]
Compound ConcentrationShift in Inactivation Curve (mV)
300 nM AJG049-6 ± 1

Signaling Pathway

The primary mechanism of action for AJG049 in guinea-pig ileal myocytes is the blockade of voltage-dependent L-type Ca2+ channels. This action inhibits the influx of Ca2+ into the smooth muscle cells, which is a critical step in the initiation of muscle contraction. AJG049 has been shown to have a high affinity for the diltiazem-binding site on the L-type Ca2+ channel.[1]

AJG049_Signaling_Pathway cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_int Ca²⁺ (intracellular) Ca_channel->Ca_int Influx Blocked AJG049 AJG049 AJG049->Ca_channel Binds to diltiazem site Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_channel Contraction Muscle Contraction Relaxation Muscle Relaxation key_ajg049 AJG049 key_ca Calcium Ion key_channel Ion Channel key_inhibition Inhibitory Action

AJG049 Mechanism of Action

Experimental Protocols

Isolation of Guinea-Pig Ileal Myocytes

This protocol is adapted from established methods for isolating single smooth muscle cells.[2][3]

Materials:

  • Male guinea pig

  • Ca2+-free Krebs-Henseleit solution: NaCl (118 mM), MgSO4 (1 mM), KH2PO4 (1.2 mM), KCl (4.51 mM), NaHCO3 (25.5 mM), and glucose (10 mM), pH 7.4, bubbled with 95% O2-5% CO2.[3]

  • Enzyme solution: Ca2+-free Krebs-Henseleit solution containing papain (e.g., 0.56 U/ml).[2]

  • Modified Krebs–Henseleit cell collection solution: NaCl (118 mM), MgSO4 (1 mM), KH2PO4 (1.2 mM), KCl (4.51 mM), HEPES (12 mM), and glucose (10 mM), pH adjusted to 7.4, bubbled with 100% O2.[3]

Procedure:

  • Humanely euthanize a male guinea pig according to institutional guidelines.

  • Excise the ileum and place it in ice-cold Ca2+-free Krebs-Henseleit solution.

  • Carefully remove the longitudinal muscle layer and mince the tissue into small pieces.

  • Incubate the minced tissue in the enzyme solution at 37°C for approximately 30 minutes with gentle agitation.[2]

  • After digestion, gently triturate the tissue with a wide-bore pipette to disperse the single cells.

  • Filter the cell suspension through a fine mesh to remove undigested tissue.

  • Centrifuge the cell suspension at a low speed, discard the supernatant, and resuspend the cell pellet in the modified Krebs–Henseleit cell collection solution.

  • Store the isolated cells at 4°C and use them within a few hours for electrophysiological recordings.

Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents

This protocol outlines the conventional whole-cell patch-clamp technique for recording L-type Ca2+ currents (ICa).

Materials:

  • Isolated guinea-pig ileal myocytes

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes (3-5 MΩ)

  • External (bath) solution (in mM): Tetraethylammonium chloride (TEA-Cl) 130, CsCl 5, MgCl2 1.2, HEPES 10, Glucose 10, CaCl2 2. Adjust pH to 7.4 with TEA-OH.

  • Internal (pipette) solution (in mM): CsCl 130, EGTA 10, MgCl2 2, ATP-Mg 5, HEPES 10. Adjust pH to 7.2 with CsOH.

  • AJG049 stock solution and desired dilutions.

Procedure:

  • Transfer the isolated myocytes to a recording chamber on the stage of an inverted microscope.

  • Allow the cells to settle and adhere to the bottom of the chamber for a few minutes.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, relaxed myocyte with the patch pipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -90 mV.

  • To measure ICa, apply depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • After obtaining a stable baseline recording of ICa, perfuse the chamber with the external solution containing the desired concentration of AJG049.

  • Record the effects of AJG049 on the peak amplitude and inactivation kinetics of ICa.

  • To assess voltage-dependency, vary the holding potential (e.g., -60 mV) and apply depolarizing pulses.[1]

  • To study the steady-state inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse to elicit ICa.[1]

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Isolation Isolate Ileal Myocytes Plating Plate Cells in Recording Chamber Isolation->Plating Patching Achieve Whole-Cell Patch-Clamp Plating->Patching Baseline Record Baseline L-type Ca²⁺ Current Patching->Baseline Drug_App Apply AJG049 Baseline->Drug_App Recording Record I_Ca in Presence of AJG049 Drug_App->Recording Analysis Analyze Current Amplitude, Inactivation, and IC₅₀ Recording->Analysis

Electrophysiological Workflow
Data Analysis

  • Measure the peak amplitude of the inward ICa before and after the application of AJG049.

  • Calculate the percentage of inhibition of ICa at each concentration of AJG049.

  • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the AJG049 concentration.

  • Fit the concentration-response curve with a Hill equation to determine the IC50 value (the concentration of AJG049 that causes 50% inhibition of ICa).

  • Analyze the kinetics of the current decay to assess the effects of AJG049 on channel inactivation.

  • Plot the normalized peak ICa as a function of the pre-pulse potential to generate steady-state inactivation curves in the absence and presence of AJG049. Fit these curves with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V1/2).

Conclusion

AJG049 is a potent antagonist of L-type Ca2+ channels in guinea-pig ileal myocytes. The provided protocols offer a framework for investigating the electrophysiological effects of AJG049 and similar compounds. These studies are crucial for understanding the therapeutic potential of L-type Ca2+ channel blockers in the management of gastrointestinal motility disorders.

References

Application Notes and Protocols for AJG049 Free Base in Smooth Muscle Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AJG049 is a novel antagonist of voltage-dependent L-type Ca2+ channels, demonstrating a high affinity for the diltiazem-binding site.[1] It serves as a valuable pharmacological tool for investigating the role of L-type calcium channels (ICa) in smooth muscle physiology and pathophysiology. These channels are crucial for regulating smooth muscle contraction in various tissues, including the gastrointestinal tract and vasculature.[1] AJG049 has been shown to inhibit ICa in a concentration-, voltage-, and use-dependent manner, making it a potent modulator of smooth muscle excitability and contractility.[1] These application notes provide detailed protocols for utilizing AJG049 free base to study its inhibitory effects on ICa in isolated smooth muscle cells.

Data Presentation

The inhibitory potency of AJG049 on L-type Ca2+ currents (ICa) has been quantified in comparison to other known Ca2+ channel blockers. The following table summarizes the key quantitative data for AJG049 and reference compounds in guinea-pig ileal and mesenteric arterial myocytes.

CompoundTissueHolding Potential (mV)Kᵢ (nM)nH
AJG049 Ileal Myocytes-6066.50.8
Ileal Myocytes-90739.10.8
Colonic Myocytes-60207.80.8
Verapamil Ileal Myocytes-60901.60.8
Diltiazem Ileal Myocytes-6012000.8

Kᵢ: Inhibitory constant, representing the concentration of the antagonist that produces 50% of the maximal inhibition. nH: Hill coefficient, indicating the steepness of the concentration-response curve. [1]

Signaling Pathway

The following diagram illustrates the mechanism of action of AJG049 in inhibiting the L-type calcium channel signaling pathway in smooth muscle cells.

AJG049_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_channel->Ca_in AJG049 AJG049 AJG049->Ca_channel binds & inhibits Depolarization Membrane Depolarization Depolarization->Ca_channel opens CaM Calmodulin (CaM) Ca_in->CaM binds Ca_CaM Ca²⁺-CaM Complex MLCK_inactive Inactive MLCK Ca_CaM->MLCK_inactive activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Mechanism of AJG049 action in smooth muscle cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effects of AJG049 on ICa in smooth muscle cells.

Electrophysiological Measurement of ICa (Whole-Cell Patch-Clamp)

This protocol describes the methodology to record L-type Ca2+ currents from isolated smooth muscle cells and to evaluate the inhibitory effect of AJG049.

Patch_Clamp_Workflow A Isolate Smooth Muscle Cells C Establish Whole-Cell Configuration A->C B Prepare Recording Solutions B->C D Record Baseline ICa C->D E Apply AJG049 D->E F Record ICa in presence of AJG049 E->F G Data Analysis F->G

Caption: Workflow for patch-clamp electrophysiology.

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

  • Isolated smooth muscle cells: enzymatically dissociated from the tissue of interest (e.g., guinea-pig ileum or mesenteric artery).[2]

  • External (bath) solution (in mM): 137 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP. pH adjusted to 7.2 with CsOH.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for patch pipettes.

  • Cell Preparation: Isolate single smooth muscle cells from the desired tissue using established enzymatic digestion protocols.[2] Allow cells to adhere to a glass coverslip in a recording chamber for at least 20 minutes before recording.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment. The stock solution of AJG049 should be diluted to the desired final concentrations (e.g., 10 nM - 10 µM) in the external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Obtain a giga-ohm seal between the patch pipette and a single, healthy-looking smooth muscle cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.[2]

    • Clamp the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Record baseline ICa by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms).

    • Perfuse the recording chamber with the external solution containing the desired concentration of AJG049.

    • After a stable effect is reached (typically 3-5 minutes), record ICa again using the same voltage protocol.

    • To study use-dependency, apply a train of depolarizing pulses.

    • To study voltage-dependency, vary the holding potential (e.g., -60 mV and -90 mV).[1]

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after AJG049 application.

    • Construct current-voltage (I-V) relationships.

    • Calculate the percentage of inhibition at each concentration to generate a concentration-response curve and determine the Kᵢ value.

    • Analyze changes in channel kinetics (activation and inactivation curves).

Intracellular Calcium Imaging

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to depolarization and the inhibitory effect of AJG049.

Calcium_Imaging_Workflow A Isolate Smooth Muscle Cells B Load Cells with Ca²⁺ Indicator A->B C Acquire Baseline Fluorescence B->C D Depolarize Cells (e.g., with high K⁺) C->D E Record Ca²⁺ Transient D->E F Apply AJG049 E->F G Depolarize Cells in presence of AJG049 F->G H Record Ca²⁺ Transient G->H I Data Analysis H->I

Caption: Workflow for intracellular calcium imaging.

  • This compound stock solution.

  • Isolated smooth muscle cells.

  • Fluorescent Ca2+ indicator: e.g., Fura-2 AM or Fluo-4 AM.

  • Physiological salt solution (PSS) (in mM): 130 NaCl, 5 KCl, 1.2 MgCl2, 1.5 CaCl2, 10 HEPES, 10 glucose, pH 7.4.

  • High K+ solution (in mM): 60 KCl, 75 NaCl, 1.2 MgCl2, 1.5 CaCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Fluorescence microscopy system.

  • Cell Preparation and Dye Loading:

    • Isolate smooth muscle cells and allow them to adhere to glass-bottom dishes.

    • Load the cells with a Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in PSS for 30-60 minutes at room temperature in the dark.

    • Wash the cells with PSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Baseline Fluorescence Measurement:

    • Mount the dish on the stage of the fluorescence microscope.

    • Record the baseline fluorescence intensity of individual cells.

  • Stimulation and Recording:

    • Perfuse the cells with high K+ solution to induce depolarization and elicit a Ca2+ transient. Record the change in fluorescence.

    • Wash the cells with PSS to return to baseline.

  • Inhibition with AJG049:

    • Incubate the cells with the desired concentration of AJG049 in PSS for 10-15 minutes.

    • Repeat the stimulation with high K+ solution in the continued presence of AJG049 and record the fluorescence response.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity (F/F0).

    • Quantify the peak amplitude of the Ca2+ transient before and after AJG049 application.

    • Generate concentration-response curves to determine the inhibitory effect of AJG049 on depolarization-induced Ca2+ influx.

Smooth Muscle Contraction Assay

This protocol describes how to measure the effect of AJG049 on the contraction of isolated smooth muscle tissue strips.

Contraction_Assay_Workflow A Dissect Smooth Muscle Strips B Mount Strips in Organ Bath A->B C Equilibrate and Obtain Baseline Tension B->C D Induce Contraction (e.g., with high K⁺) C->D E Record Contractile Response D->E F Apply AJG049 E->F G Induce Contraction in presence of AJG049 F->G H Record Contractile Response G->H I Data Analysis H->I

Caption: Workflow for smooth muscle contraction assay.

  • This compound stock solution.

  • Isolated smooth muscle tissue strips (e.g., aortic rings, intestinal segments).

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose. Gassed with 95% O2 / 5% CO2.

  • High K+ Krebs solution: Similar to Krebs-Henseleit, but with elevated KCl (e.g., 60 mM) and reduced NaCl to maintain osmolarity.

  • Organ bath system with force transducers.

  • Tissue Preparation: Dissect smooth muscle strips from the tissue of interest in cold Krebs-Henseleit solution.

  • Mounting: Mount the tissue strips in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed. Attach one end to a fixed holder and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15 minutes.

  • Viability Check: Induce a contraction with high K+ Krebs solution to ensure tissue viability. Wash with normal Krebs-Henseleit solution and allow the tension to return to baseline.

  • Inhibition with AJG049:

    • Induce a stable contraction with high K+ Krebs solution.

    • Once a plateau is reached, add cumulative concentrations of AJG049 to the bath to generate a concentration-response curve for relaxation.

    • Alternatively, pre-incubate the tissue with AJG049 for 20-30 minutes before inducing contraction with high K+ to assess its inhibitory effect.

  • Data Analysis:

    • Measure the change in tension in response to AJG049.

    • Express the relaxation as a percentage of the pre-contracted tension.

    • Calculate the IC50 value for the relaxant effect of AJG049.

Conclusion

This compound is a potent and selective inhibitor of L-type Ca2+ channels in smooth muscle cells. The provided protocols offer a comprehensive framework for researchers to investigate its effects on ion channel function, intracellular calcium signaling, and tissue contractility. These studies will contribute to a better understanding of the role of L-type calcium channels in smooth muscle physiology and the potential therapeutic applications of their modulation.

References

Troubleshooting & Optimization

AJG049 free base solubility in DMSO and buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with AJG049 free base. Below you will find frequently asked questions (FAQs) and troubleshooting advice related to its solubility in DMSO and aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is AJG049 and what is its mechanism of action?

AJG049 is a novel antagonist of L-type Ca2+ channels with an IC50 value of 79 nM.[1] It has been investigated for its potential to reduce the contraction of intestinal smooth muscle.[1][2] AJG049 exhibits a high affinity for the diltiazem-binding site of L-type Ca2+ channels.[2] By blocking these channels, AJG049 inhibits the influx of calcium ions into cells, which is a critical step in many physiological processes, including muscle contraction and cellular signaling.

Q2: What is the solubility of this compound in DMSO?

Q3: I am observing precipitation when I dilute my AJG049 DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

This phenomenon is common for compounds that are highly soluble in an organic solvent like DMSO but have limited solubility in aqueous solutions. When the DMSO stock is added to the buffer, the compound's concentration may exceed its solubility limit in the mixed solvent, causing it to precipitate.

To prevent precipitation, consider the following troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of AJG049 in your aqueous buffer.

  • Decrease the percentage of DMSO: While some DMSO is necessary to keep the compound in solution, aim for the lowest possible final concentration (typically ≤1%) in your assay to minimize solvent effects.

  • Serial dilutions in DMSO: Perform initial serial dilutions of your high-concentration DMSO stock in DMSO before making the final dilution into the aqueous buffer.

  • Gentle warming and sonication: For some compounds, gentle warming (e.g., to 37°C) or sonication of the final aqueous solution can help to dissolve small amounts of precipitate. However, be cautious as excessive heat can degrade the compound.

  • pH adjustment of the buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experiment with buffers of different pH values to find the optimal condition for AJG049 solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method for determining the kinetic solubility of AJG049 in an aqueous buffer. Kinetic solubility measures how much of a compound, initially dissolved in DMSO, remains in solution after being diluted into an aqueous medium.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering (nephelometry) of each well. An increase in light scattering compared to the buffer-only control indicates precipitation. The highest concentration that does not show significant light scattering is considered the kinetic solubility.

Data Presentation

Use the following table to record and compare the solubility of this compound under different conditions.

Solvent/BufferpHTemperature (°C)MethodSolubility (µM)Observations
DMSON/A25Visual>10,000Clear solution
PBS7.425NephelometryUser Datae.g., Precipitation above X µM
Tris Buffer8.025NephelometryUser Data
Citrate Buffer5.025NephelometryUser Data

Note: This table is a template for researchers to input their own experimental findings.

Mandatory Visualization

L-type Calcium Channel Signaling Pathway

AJG049 acts as an antagonist to L-type calcium channels. The diagram below illustrates a simplified signaling pathway involving the L-type calcium channel and its downstream effects, which can be modulated by antagonists like AJG049.

L_type_Calcium_Channel_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AJG049 AJG049 LTCC L-type Ca2+ Channel AJG049->LTCC Antagonizes Ca_influx Ca2+ Influx LTCC->Ca_influx Depolarization Calmodulin Calmodulin Ca_influx->Calmodulin CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex Binds Ca2+ Downstream Downstream Effectors (e.g., MAP Kinase Pathway) CaM_complex->Downstream Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Downstream->Response

Simplified L-type Calcium Channel Signaling Pathway.
Experimental Workflow for Kinetic Solubility Assay

The following diagram outlines the key steps in determining the kinetic solubility of a compound like AJG049.

Kinetic_Solubility_Workflow prep_stock 1. Prepare 10 mM Stock of AJG049 in DMSO serial_dil 2. Serial Dilution in DMSO prep_stock->serial_dil add_buffer 3. Add 2 µL of each dilution to 198 µL Aqueous Buffer in a 96-well plate serial_dil->add_buffer incubate 4. Incubate for 2 hours at Room Temperature add_buffer->incubate measure 5. Measure Light Scattering (Nephelometry) incubate->measure analyze 6. Determine Highest Concentration without Precipitation measure->analyze

Workflow for Kinetic Solubility Determination.

References

Technical Support Center: Calcium Channel Blocker Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium channel blockers (CCBs).

General Troubleshooting & FAQs

This section addresses common issues applicable across various experimental platforms.

Q1: My calcium channel blocker shows low potency or no effect. What are the common causes?

A1: A lack of effect can stem from several factors, ranging from the compound itself to the experimental setup.

  • Compound Solubility and Stability: Many CCBs are highly lipophilic and have low aqueous solubility.[1][2][3] Ensure your compound is fully dissolved in the stock solution (typically DMSO) and does not precipitate in the final aqueous assay buffer.[4] Prepare fresh solutions for each experiment.

  • State-Dependent Block: The inhibitory effect of many CCBs is state-dependent, meaning they bind with higher affinity to open or inactivated channels compared to the resting state.[5] Your experimental protocol (e.g., voltage protocol in electrophysiology) might favor the resting state, leading to an underestimation of the block.

  • Use-Dependent Block: For some blockers, the inhibitory effect increases with repetitive channel activation (e.g., higher stimulation frequencies).[5] Applying stimuli at a very low frequency may not reveal the compound's true potency.

  • Incorrect Channel Subtype: Ensure the target calcium channel subtype (e.g., L-type, T-type, N-type) is expressed in your cell model and that your blocker is effective against that specific subtype.[6]

Troubleshooting Workflow: No Drug Effect

start Problem: No Observed Effect of CCB check_solubility Is the compound soluble and stable in assay buffer? start->check_solubility check_expression Is the target channel subtype expressed and functional? check_solubility->check_expression Yes solve_solubility Solution: - Use solubility enhancers - Check for precipitation - Prepare fresh solutions check_solubility->solve_solubility No check_protocol Is the protocol optimized for state/use-dependency? check_expression->check_protocol Yes solve_expression Solution: - Confirm expression (e.g., qPCR, WB) - Use positive control agonist - Use validated cell line check_expression->solve_expression No solve_protocol Solution: - Modify voltage protocol - Increase stimulation frequency check_protocol->solve_protocol No

Caption: Troubleshooting logic for a lack of CCB effect.

Q2: I'm observing high variability in my results between experiments. How can I improve reproducibility?

A2: High variability can be minimized by controlling several experimental parameters.

  • Cell Health and Passage Number: Use cells from a consistent passage number and ensure they are healthy and at an optimal confluency (e.g., 60-80%).[5][6] Unhealthy cells can have altered channel expression and membrane properties.

  • Current Rundown: In electrophysiology, a gradual decrease in current amplitude over time ("rundown") is a common issue, especially for CaV1.2 channels.[7][8] This can be minimized by optimizing the internal solution (e.g., reducing free Mg2+, adding ATP and cAMP) and limiting the duration of the recording.[7]

  • Consistent Timings: Ensure all incubation times (e.g., dye loading, compound application) are kept consistent across all wells and experiments.

  • Environmental Control: Maintain stable temperature and pH throughout the experiment, as these can influence channel gating and compound activity.

Q3: I suspect my compound has off-target effects. How can I confirm this?

A3: Off-target effects are a significant concern and can confound data interpretation.[6] Many CCBs are known to interact with other ion channels, such as hERG potassium channels or sodium channels.[6][9]

  • Selectivity Profiling: Test your compound against a panel of other relevant ion channels (e.g., other CaV subtypes, NaV, KV channels) to determine its selectivity profile.[6]

  • Use Specific Controls: Compare the effects of your compound with a highly selective blocker for the target channel (e.g., a peptide toxin like ω-conotoxin GVIA for N-type channels).[6]

  • Negative Control Cell Line: Use a cell line that does not express the target calcium channel.[6] Any effect observed in this cell line can be attributed to off-target interactions.

  • Knockdown/Knockout Models: Employ techniques like siRNA or CRISPR to reduce or eliminate the expression of the target channel. The loss of the drug's effect in these models confirms on-target activity.[6]

Calcium Channel Blocker Signaling Pathway

depol Membrane Depolarization vgcc Voltage-Gated Ca²⁺ Channel (VGCC) depol->vgcc Activates influx Ca²⁺ Influx vgcc->influx Opens to allow response Cellular Response (e.g., Contraction, Neurotransmission) influx->response Triggers ccb Calcium Channel Blocker (CCB) ccb->vgcc Blocks

Caption: Mechanism of action for a voltage-gated calcium channel blocker.

Electrophysiology (Patch-Clamp)

Q1: My gigaohm seals are unstable after applying the compound.

A1: Seal instability can be caused by the compound, the solutions, or the cells themselves.

  • Compound Precipitation: High concentrations of hydrophobic compounds can disrupt the cell membrane or the seal. Ensure the final concentration is not precipitating in the external solution.[5]

  • Solvent Effects: Keep the final concentration of solvents like DMSO to a minimum (typically <0.1%), as they can affect membrane integrity.

  • Cell Health: Use healthy, robust cells. Unhealthy cells are more prone to seal instability.[5]

  • Pipette Drift: Ensure the micromanipulator is stable and there are no vibrations that could cause the pipette to drift.[5]

Q2: I'm having trouble isolating the specific calcium current I want to study.

A2: Pharmacological and biophysical methods are key to isolating specific currents.

  • Selective Blockers: Use a cocktail of inhibitors to block other channels that may contaminate your recording. For example, use tetrodotoxin (TTX) to block voltage-gated sodium channels and Cs+ in the internal solution to block potassium channels.[10]

  • Voltage Protocols: Design voltage protocols that leverage the different voltage-dependencies of activation and inactivation for different channel subtypes. For instance, T-type channels activate at more hyperpolarized potentials than L-type channels.[6]

  • Charge Carrier: Substituting Ba²+ for Ca²+ as the charge carrier can increase current amplitude and reduce calcium-dependent inactivation, making currents easier to measure.[7][10]

Calcium Imaging

Q1: I'm seeing a global decrease in fluorescence after applying my CCB, not a specific effect.

A1: This can be a true global effect of the blocker or an artifact.

  • Confirm Channel Blockade: Use a depolarizing stimulus like a high potassium chloride (KCl) solution to evoke calcium influx. If the CCB is working, the KCl-evoked signal should be significantly reduced.[11]

  • Dose-Response: Perform a dose-response experiment to find the lowest effective concentration. High concentrations may cause non-specific or toxic effects.[11]

  • Cell Viability: High concentrations of some CCBs can be toxic.[6] Perform a cell viability assay (e.g., Trypan Blue or MTT) to ensure the compound is not simply killing the cells.

Q2: My fluorescent signal is noisy or has a high background.

A2: Signal quality depends on proper dye loading and imaging parameters.

  • Dye Loading: Optimize the concentration of the calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature.[4] Inadequate loading leads to a weak signal, while overloading can be cytotoxic or cause compartmentalization of the dye.

  • Background Suppression: Some kits contain background suppressor solutions to reduce autofluorescence from the media.[12]

  • Photobleaching/Phototoxicity: Reduce laser power and exposure time to the minimum required to obtain a good signal.

Q3: My compound appears to be fluorescent itself, interfering with the signal.

A3: This is a known artifact for some compounds.

  • Autofluorescence Check: Acquire images of a cell-free region containing your compound in solution to see if it is fluorescent at the excitation and emission wavelengths of your calcium indicator.[11]

  • Use a Different Indicator: Some compounds may interfere with specific dyes. For example, amlodipine has been shown to be intrinsically fluorescent and can create artifacts when used with Fura-2.[13] Using a longer wavelength dye like Cal-520 can sometimes mitigate these issues.[13]

Data Tables

Table 1: Comparative IC₅₀ Values of Common CCBs on Different Channel Subtypes

IC₅₀ values can vary significantly based on experimental conditions (e.g., cell type, voltage protocol, temperature). The values below are for comparative purposes.

CompoundClassCaV1.2 (L-type)CaV2.2 (N-type)CaV3.2 (T-type)Reference(s)
Nifedipine Dihydropyridine~53 nM>10 µM>10 µM[14][15]
Amlodipine Dihydropyridine~2.4 µM~5.8 µM>10 µM[15]
Verapamil Phenylalkylamine~1.3 µM--[15]
Diltiazem Benzothiazepine~0.3 µM (Heart)--[15]
Efonidipine Dihydropyridine--< 3 µM[15]
Cilnidipine Dihydropyridine-Potent Blocker-[15]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for L-type (CaV1.2) Channels

This protocol is adapted for recording L-type calcium currents from HEK293 cells stably expressing the channel.[5][6][16]

  • Cell Preparation: Culture HEK293 cells expressing human CaV1.2 to 60-80% confluency on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 1 MgCl₂, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[6]

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential of -80 mV to ensure channels are in a resting state.

    • Apply a depolarizing step to +10 mV for 200 ms to elicit the peak Ba²⁺ current (IBa).[5]

    • Record baseline currents for several minutes to ensure stability.

  • Drug Application:

    • Perfuse the cell with the external solution containing the test compound at the desired concentration.

    • Allow 3-5 minutes for the drug effect to reach a steady state.

    • Record currents using the same voltage protocol.

  • Data Analysis: Measure the peak inward current before and after drug application. Calculate the percentage of inhibition to determine the compound's effect. For dose-response curves, repeat with increasing concentrations.

Protocol 2: Fluorescent Calcium Imaging Using Fluo-4 AM

This protocol is a general guide for measuring changes in intracellular calcium in adherent cell cultures.[12][17][18]

  • Cell Plating: Plate cells on glass-bottom dishes or 96-well imaging plates and grow to desired confluency.

  • Dye Loading Solution: Prepare a 2-5 µM Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS). The solution may also contain 0.01-0.02% Pluronic F-127 to aid dye dispersal and probenecid to prevent dye extrusion.[12][19]

  • Loading:

    • Remove the culture medium and wash cells once with the physiological buffer.

    • Add the Fluo-4 AM loading solution to the cells.

    • Incubate for 30-45 minutes at 37°C or room temperature, protected from light.[12][17]

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells gently 2-3 times with the buffer to remove extracellular dye.

    • Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Imaging:

    • Acquire baseline fluorescence images using a microscope equipped for fluorescence (Excitation: ~494 nm, Emission: ~506 nm).

    • Add the calcium channel blocker and incubate for the desired time.

    • Add a stimulating agent (e.g., 50 mM KCl) to induce calcium influx.[17]

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the fluorescence changes as ΔF/F₀, where F is the fluorescence at any given time and F₀ is the baseline fluorescence.[19]

Calcium Imaging Experimental Workflow

plate Plate Cells on Imaging Dish load Load with Fluo-4 AM (30-45 min) plate->load wash Wash & De-esterify (30 min) load->wash baseline Acquire Baseline Fluorescence (F₀) wash->baseline add_ccb Apply CCB baseline->add_ccb stimulate Apply Stimulus (e.g., High K⁺) add_ccb->stimulate record Record Fluorescence Change (F) stimulate->record analyze Analyze Data (Calculate ΔF/F₀) record->analyze

References

Technical Support Center: Optimizing AJG049 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of AJG049, a novel L-type calcium channel antagonist.

Frequently Asked Questions (FAQs)

Q1: What is AJG049 and what is its mechanism of action?

A1: AJG049 is a novel antagonist of L-type Ca2+ channels.[1] Its primary mechanism of action is to block the influx of calcium ions into cells through these channels.[2][3][4] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle.[1]

Q2: What is a typical starting concentration range for AJG049 in in vitro experiments?

A2: Based on its reported potency, a broad starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. The half-maximal inhibitory concentration (IC50) for AJG049 has been reported to be 79 nM.[1] However, the optimal concentration is highly dependent on the cell type, assay format, and specific experimental conditions.

Q3: How should I prepare and store AJG049 stock solutions?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex to ensure the compound is fully dissolved. The final DMSO concentration in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q4: How does the voltage- and use-dependency of AJG049 affect experimental design?

A4: AJG049 inhibits L-type Ca2+ channels in a voltage- and use-dependent manner.[1] This means its inhibitory effect is more pronounced when the cell membrane is depolarized and when the channels are frequently opening and closing. When designing experiments, consider pre-stimulating cells to induce channel activity or using recording protocols with depolarizing steps to accurately assess the potency of AJG049.

Troubleshooting Guides

Calcium Flux Assays

A common method to assess the activity of calcium channel blockers is to measure changes in intracellular calcium concentration using fluorescent indicators.

Issue: Low or no signal in my calcium flux assay.

Possible CauseTroubleshooting Steps
Inadequate Dye Loading Optimize dye concentration and incubation time. Ensure cells are healthy and not overly confluent.
High Background Fluorescence Wash cells thoroughly after dye loading. Use a buffer with low autofluorescence.
Inactive Compound Prepare fresh dilutions of AJG049 from a properly stored stock solution.
Incorrect Assay Conditions Ensure the instrument settings (e.g., excitation/emission wavelengths) are appropriate for the chosen calcium indicator. Use a positive control, such as a known calcium channel agonist or ionophore, to validate the assay setup.
Low Channel Activity Pre-depolarize cells with a high potassium solution to activate voltage-gated calcium channels before adding AJG049.
In Vitro Smooth Muscle Contraction Assays

These assays directly measure the physiological effect of AJG049 on smooth muscle tissue or cells.

Issue: Inconsistent or no relaxation effect of AJG049.

Possible CauseTroubleshooting Steps
Low Agonist Concentration Ensure the concentration of the contractile agonist (e.g., KCl, carbachol) is sufficient to induce a robust and reproducible contraction.
Tissue/Cell Viability Confirm the health and viability of the smooth muscle strips or cultured cells.
Insufficient Incubation Time Optimize the pre-incubation time with AJG049 to allow for adequate channel blockade before adding the contractile agonist.
Compound Precipitation Visually inspect the assay medium for any signs of AJG049 precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system if compatible with the assay.

Experimental Protocols

Protocol: Determining the IC50 of AJG049 using a Fluorescent Calcium Flux Assay

This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental setup.

  • Cell Seeding: Seed cells expressing L-type calcium channels (e.g., smooth muscle cells, HEK293 cells transfected with the channel) into a 96-well black, clear-bottom plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer. Incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation: Prepare a serial dilution of AJG049 in a suitable assay buffer. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.

  • Baseline Fluorescence Reading: Wash the cells with assay buffer to remove excess dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition and Stimulation: Add the different concentrations of AJG049 to the wells and incubate for a predetermined time. Subsequently, add a stimulating agent (e.g., a high concentration of KCl to depolarize the cells and open voltage-gated calcium channels).

  • Kinetic Fluorescence Reading: Immediately after adding the stimulant, measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of AJG049. Plot the percentage of inhibition against the logarithm of the AJG049 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported inhibitory constants (Ki) for AJG049 and other calcium channel blockers on L-type Ca2+ channels in different smooth muscle tissues.[1]

CompoundTissueHolding PotentialKi (nM)
AJG049 Guinea-pig ileum-60 mV190.3
AJG049 Guinea-pig ileum-90 mV1900
Verapamil Guinea-pig ileum-60 mV300.8
Diltiazem Guinea-pig ileum-60 mV2400

Mandatory Visualizations

AJG049_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Open Ca2+->L_type_Ca_Channel:p1 Influx Ca2+_low Ca²⁺ L_type_Ca_Channel->Ca2+_low AJG049 AJG049 AJG049->L_type_Ca_Channel Blocks Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca2+_low->Smooth_Muscle_Relaxation Leads to

Caption: Mechanism of action of AJG049 as an L-type calcium channel antagonist.

Calcium_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates L_type_Channel L-type Ca²⁺ Channel Ca2+ Ca²⁺ L_type_Channel->Ca2+ Influx IP3R IP3 Receptor IP3R->Ca2+ Releases Agonist Agonist Agonist->GPCR Activates IP3->IP3R Binds to Calmodulin Calmodulin Ca2+->Calmodulin Binds to CaM_Kinases CaM Kinases Calmodulin->CaM_Kinases Activates Cellular_Response Cellular Response (e.g., Contraction) CaM_Kinases->Cellular_Response Phosphorylates AJG049 AJG049 AJG049->L_type_Channel Inhibits

Caption: Simplified overview of intracellular calcium signaling pathways.

Experimental_Workflow Start Start: Stock Solution Preparation Dose_Response Dose-Response Curve (e.g., 1 nM - 10 µM) Start->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity_Assay Calcium_Flux_Assay Functional Assay 1: Calcium Flux Dose_Response->Calcium_Flux_Assay Cytotoxicity_Assay->Calcium_Flux_Assay Inform concentration selection Contraction_Assay Functional Assay 2: Smooth Muscle Contraction Calcium_Flux_Assay->Contraction_Assay Data_Analysis Data Analysis: Determine IC50/EC50 Contraction_Assay->Data_Analysis End End: Optimized Concentration Data_Analysis->End

Caption: Experimental workflow for optimizing AJG049 concentration in vitro.

References

Avoiding off-target effects with AJG049 free base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of AJG049 free base, with a primary focus on mitigating and troubleshooting off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a calcium channel antagonist that specifically targets and inhibits L-type Ca2+ channels.[1][2] It regulates vascular relaxation, reduces cardiac load, and improves cardiac perfusion by binding to the diltiazem-binding site on these channels.[1]

Q2: What are the potential off-target effects associated with L-type calcium channel blockers like AJG049?

While AJG049 is designed to be a selective L-type calcium channel blocker, off-target effects can occur, leading to unintended experimental outcomes. Potential off-target interactions for this class of compounds may include:

  • Cross-reactivity with other calcium channel subtypes: Due to structural similarities, there is a possibility of interaction with N-type and T-type calcium channels.

  • Interaction with other ion channels: Off-target effects on other voltage-gated ion channels, such as sodium (Na+) channels and potassium (K+) channels, including the hERG channel, are a possibility and a common concern with cardiovascular drugs.

  • Effects on non-target tissues: L-type calcium channels are present in various tissues beyond the cardiovascular system, including intestinal smooth muscle.[3] Unintended effects in these tissues may be observed.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:

  • Dose-response experiments: Always perform a dose-response curve to identify the lowest effective concentration of AJG049 that elicits the desired on-target effect.

  • Use of appropriate controls: Include negative controls (vehicle only) and positive controls (a well-characterized L-type calcium channel blocker like diltiazem or verapamil) in your experiments.

  • Orthogonal validation: Confirm your findings using a structurally different L-type calcium channel blocker. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Cell line selection: Use cell lines with a well-defined expression profile of ion channels relevant to your study. If possible, utilize cell lines that predominantly express the L-type calcium channel subtype of interest.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Inconsistent or unexpected results between experiments. 1. Compound instability: this compound solution may have degraded. 2. Cellular health: Variability in cell passage number, density, or overall health. 3. Experimental conditions: Inconsistent incubation times or reagent concentrations.1. Prepare fresh stock solutions of AJG049 and store them properly (protected from light at -20°C for long-term storage).[2] 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density. 3. Standardize all experimental parameters, including incubation times and reagent preparation.
Observed phenotype does not align with known L-type calcium channel blockade. 1. Off-target effects: AJG049 may be interacting with other cellular targets. 2. Incorrect concentration: The concentration used may be too high, leading to non-specific effects.1. Perform a selectivity assessment using electrophysiology or calcium imaging assays (see Experimental Protocols). 2. Conduct a thorough dose-response analysis to determine the optimal concentration range.
High levels of cytotoxicity observed. 1. Off-target toxicity: The compound may be toxic to cells through mechanisms unrelated to L-type calcium channel blockade. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Determine the cytotoxic threshold of AJG049 using a cell viability assay (e.g., MTT or trypan blue exclusion). Conduct functional assays at non-toxic concentrations. 2. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically <0.5%).

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in comparison to other L-type calcium channel blockers.

Table 1: Comparative Potency of L-type Calcium Channel Blockers

CompoundTissueHolding PotentialKᵢ (nM)Potency Order
AJG049 Guinea-pig mesenteric artery-60 mV190.3AJG049 > Verapamil > Diltiazem
VerapamilGuinea-pig mesenteric artery-60 mV300.8
DiltiazemGuinea-pig mesenteric artery-60 mV2400
AJG049 Guinea-pig ileum-60 mVNot specified, but order is maintainedAJG049 > Verapamil > Diltiazem

Data extracted from Hashimoto et al., 2006.[3]

Table 2: Tissue Selectivity of L-type Calcium Channel Blockers

CompoundSelectivity Ratio (Kᵢ in ileum / Kᵢ in mesenteric artery)
AJG049 > Diltiazem
Diltiazem> Verapamil
VerapamilLowest selectivity

Data extracted from Hashimoto et al., 2006.[3]

Experimental Protocols

Protocol 1: Assessing Compound Selectivity using Patch-Clamp Electrophysiology

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AJG049 on L-type, N-type, and T-type calcium channels.

Materials:

  • Cell line stably expressing the desired calcium channel subtype (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external solutions (see below)

  • This compound stock solution

  • Control compounds (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type, mibefradil for T-type)

Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.

Procedure:

  • Culture cells expressing the target ion channel to 70-80% confluency.

  • Prepare fresh internal and external solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps to elicit calcium channel currents.

  • Perfuse the cell with increasing concentrations of AJG049 in the external solution.

  • Record the current inhibition at each concentration.

  • Wash out the compound to ensure reversibility of the effect.

  • Analyze the data to generate a dose-response curve and calculate the IC₅₀ value.

Protocol 2: Calcium Imaging Assay for Off-Target Effect Screening

Objective: To assess the effect of AJG049 on intracellular calcium levels in a cell line of interest, which may indicate off-target effects on other channels or signaling pathways.

Materials:

  • Cell line of interest plated in a 96-well black-walled, clear-bottom plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Control compounds (e.g., ionomycin as a positive control for calcium influx)

  • Fluorescence plate reader or microscope

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Prepare the dye loading solution: 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium and wash the cells with HBSS.

  • Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

  • Record baseline fluorescence for 1-2 minutes.

  • Add various concentrations of AJG049 to the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • Analyze the change in fluorescence to determine if AJG049 induces or inhibits calcium flux.

Visualizations

Signaling_Pathway AJG049 AJG049 L_type_Ca_Channel L-type Ca²⁺ Channel AJG049->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_influx->Cellular_Response Triggers Experimental_Workflow cluster_0 On-Target Validation cluster_1 Off-Target Assessment Dose_Response 1. Dose-Response Curve (Determine EC₅₀) Orthogonal_Validation 2. Orthogonal Validation (Use structurally different L-type blocker) Dose_Response->Orthogonal_Validation Selectivity_Screening 3. Selectivity Screening (Patch-clamp, Calcium Imaging) Orthogonal_Validation->Selectivity_Screening Cytotoxicity_Assay 4. Cytotoxicity Assay (MTT, Trypan Blue) Selectivity_Screening->Cytotoxicity_Assay

References

Technical Support Center: Troubleshooting Low Signal in Calcium Flux Assays with AJG049

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in calcium flux assays when using the novel calcium channel antagonist, AJG049.

Frequently Asked Questions (FAQs)

Q1: What is AJG049 and how is it expected to behave in a calcium flux assay?

AJG049 is a novel and potent antagonist of L-type calcium channels, with a reported IC50 value of 79 nM.[1][2] In a typical calcium flux assay that measures intracellular calcium increase upon stimulation with an agonist, AJG049 is expected to inhibit this calcium influx, thereby leading to a lower fluorescence signal compared to a control stimulated with the agonist alone. Therefore, a low signal may indicate the compound is working as expected.

Q2: My assay shows a very low signal after applying AJG049. How do I know if this is true inhibition or an experimental artifact?

To differentiate between genuine inhibition and an artifact, it is crucial to include proper controls in your experiment. A positive control (agonist alone) should produce a strong signal, while a negative control (buffer or vehicle alone) should show a baseline low signal. If AJG049 treatment results in a signal that is significantly lower than the positive control and closer to the negative control, it is likely demonstrating its inhibitory effect. Further validation can be achieved by performing a dose-response curve for AJG049.

Q3: I am not seeing any signal at all, even in my positive control wells. What are the common causes?

A complete lack of signal across all wells, including positive controls, typically points to a fundamental issue with the assay setup. Common culprits include:

  • Cell Health: Ensure cells are healthy, viable, and within an optimal passage number. Over-confluent or stressed cells may not respond well.

  • Dye Loading: Inadequate loading of the calcium indicator dye can lead to no detectable signal. Verify the dye concentration, incubation time, and temperature.

  • Instrument Settings: Incorrect fluorescence reader settings (e.g., excitation/emission wavelengths, gain settings) are a frequent cause of no signal.

  • Agonist Potency: The agonist used to stimulate calcium influx may have degraded or be at a suboptimal concentration.

Q4: The signal from my agonist stimulation is weak, making it difficult to assess the inhibitory effect of AJG049. How can I improve my assay window?

A small assay window (the difference between the positive and negative controls) can make it challenging to quantify inhibition. To improve the signal from your agonist:

  • Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine the EC80 (the concentration that gives 80% of the maximal response). Using a submaximal concentration can provide a better window to observe inhibition.

  • Cell Density: Optimize the number of cells seeded per well. Too few or too many cells can negatively impact the signal.

  • Assay Buffer Composition: Ensure the assay buffer has an appropriate concentration of extracellular calcium.

Troubleshooting Guide for Low Signal with AJG049

This guide provides a structured approach to troubleshooting low signal in your calcium flux assay when using AJG049.

Problem: Low or no signal observed after addition of AJG049 and agonist.

Possible Cause 1: AJG049 is effectively inhibiting agonist-induced calcium influx (Expected Outcome).

  • Troubleshooting Steps:

    • Review Controls: Compare the signal in the AJG049-treated wells to your positive (agonist only) and negative (vehicle only) controls. A signal significantly lower than the positive control is the expected outcome.

    • Dose-Response Curve: Perform a full dose-response experiment with AJG049 to confirm a concentration-dependent inhibition of the agonist response. This will also allow you to determine the IC50 of AJG049 in your specific assay.

Possible Cause 2: Suboptimal Assay Conditions.

  • Troubleshooting Steps:

    • Check Cell Health and Density: Verify cell viability using a method like Trypan Blue exclusion. Ensure consistent cell seeding density across all wells.

    • Optimize Dye Loading: Titrate the concentration of your calcium-sensitive dye and optimize the loading time and temperature for your cell type.

    • Validate Agonist Activity: Confirm the potency of your agonist by running a fresh dose-response curve.

    • Instrument Settings Verification: Double-check the excitation and emission wavelengths, filter sets, and gain settings on your fluorescence plate reader.

Possible Cause 3: Compound-Specific Issues.

  • Troubleshooting Steps:

    • Solubility: AJG049 may have limited solubility in your assay buffer. Prepare fresh dilutions from a stock solution and consider using a small percentage of a co-solvent like DMSO (typically <0.5%), ensuring the final concentration does not affect cell health.

    • Compound Degradation: Ensure that the AJG049 stock solution is stored correctly and has not degraded.

Quantitative Data Summary

The following table provides a hypothetical example of expected results from a troubleshooting experiment to validate AJG049's inhibitory activity.

Well Condition Treatment [Agonist] [AJG049] Relative Fluorescence Units (RFU) Interpretation
Negative ControlVehicle00500 ± 50Baseline fluorescence
Positive ControlAgonistEC8005000 ± 250Maximal stimulated response
Test 1AJG049EC8010 nM3500 ± 200Partial inhibition
Test 2AJG049EC80100 nM1000 ± 100Strong inhibition (near IC50)
Test 3AJG049EC801 µM600 ± 75Complete inhibition
Compound ControlAJG049 only01 µM525 ± 60No intrinsic agonist/antagonist activity

Experimental Protocols

Standard Calcium Flux Assay Protocol
  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., HBSS).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of AJG049 and the agonist in the assay buffer.

  • Assay Execution:

    • After incubation, remove the dye loading buffer and wash the cells gently with the assay buffer.

    • Add the appropriate concentrations of AJG049 to the wells and incubate for the desired pre-treatment time.

    • Place the plate in a fluorescence plate reader with an injection system.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the agonist into the wells and immediately begin kinetic reading of fluorescence for 60-180 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the positive and negative controls.

    • Plot the dose-response curves and calculate the IC50 for AJG049.

Visualizations

G Troubleshooting Low Signal in Calcium Flux Assays start Low or No Signal with AJG049 check_controls Review Controls: Positive (Agonist) & Negative (Vehicle) start->check_controls agonist_ok Positive Control Signal is High? check_controls->agonist_ok ajg_inhibition Low Signal is Likely True Inhibition by AJG049 agonist_ok->ajg_inhibition Yes troubleshoot_assay Troubleshoot General Assay Problems agonist_ok->troubleshoot_assay No dose_response Perform AJG049 Dose-Response to Confirm IC50 ajg_inhibition->dose_response cell_health Check Cell Health & Density troubleshoot_assay->cell_health dye_loading Optimize Dye Loading (Concentration, Time) troubleshoot_assay->dye_loading instrument_settings Verify Instrument Settings (Wavelengths, Gain) troubleshoot_assay->instrument_settings agonist_potency Check Agonist Potency & Concentration troubleshoot_assay->agonist_potency

Caption: Troubleshooting workflow for low signal with AJG049.

G Signaling Pathway of L-type Calcium Channel Inhibition agonist Agonist (e.g., Depolarizing Agent) ltcc L-type Calcium Channel agonist->ltcc Activates ca_influx Ca2+ Influx ltcc->ca_influx intracellular_ca Increased Intracellular [Ca2+] ca_influx->intracellular_ca fluorescence Fluorescence Signal intracellular_ca->fluorescence ajg049 AJG049 ajg049->ltcc Blocks

Caption: AJG049 blocks L-type calcium channel activation.

References

Improving stability of AJG049 free base in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of AJG049 free base in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a calcium channel antagonist that inhibits L-type Ca2+ channels.[1] It is a solid powder with the chemical formula C27H30N2O2 and a molecular weight of 414.55.[1] For research purposes, it is typically supplied with a purity of over 98%.[1]

Q2: What are the recommended storage conditions for this compound solid and in solution?

For the solid form, short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years) in a dry, dark environment is recommended.[1] If stored correctly, the shelf life can exceed three years.[1] For solutions, especially in DMSO, it is advisable to prepare them fresh.[1] If short-term storage is necessary, storing aliquots at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is known to be soluble in DMSO.[1] For other solvents, it is advisable to perform solubility testing to determine the most suitable solvent for your specific application.

Q4: What are the common stability issues encountered with free base compounds like AJG049 in solution?

Free base compounds, particularly those that are poorly water-soluble, can face several stability challenges in solution:

  • Precipitation: The compound may precipitate out of solution over time, especially with changes in temperature or pH, or upon dilution into aqueous media.

  • Chemical Degradation: AJG049 may be susceptible to degradation pathways such as oxidation, hydrolysis, or photolysis, leading to a loss of potency and the formation of impurities.[2]

  • pH-dependent instability: As a weak base, the solubility and stability of this compound can be highly dependent on the pH of the solution.[3]

Troubleshooting Guides

Issue 1: Precipitation of AJG049 from solution

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Low Solubility in the Chosen Solvent System Determine the solubility of AJG049 in a range of pharmaceutically acceptable solvents and co-solvents to identify a more suitable system.[3]
pH Shift Upon Dilution For aqueous solutions, use a buffer system to maintain a pH where AJG049 is most soluble.[4]
Supersaturation While supersaturation can be a strategy to enhance bioavailability, it is inherently unstable. Consider using precipitation inhibitors like polymers (e.g., HPMC, PVP) in your formulation.[4][5]
Temperature Fluctuations Store solutions at a constant, controlled temperature. Assess if cooling or warming the solution affects its stability.
Issue 2: Observed degradation of AJG049 in solution

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Oxidation Protect the solution from air by purging with an inert gas like nitrogen or argon.[4] Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[4]
Hydrolysis If the structure of AJG049 contains hydrolytically labile functional groups (e.g., esters, amides), adjust the pH of the solution to a range where the hydrolysis rate is minimized. This can be determined through a pH-rate profile study.[6]
Photodegradation Protect the solution from light by using amber vials or by working under low-light conditions.[2][4] Conduct photostability studies to assess the impact of light exposure.[2]
Incompatible Excipients Ensure that all excipients in the formulation are compatible with AJG049. Perform compatibility studies with key excipients to identify any potential interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 195991-49-2[1]
Chemical Formula C27H30N2O2[1]
Molecular Weight 414.55 g/mol [1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]

Table 2: Overview of Formulation Strategies to Enhance Stability

Strategy Mechanism of Action Advantages Considerations
pH Adjustment Increases solubility and can minimize pH-dependent degradation.Simple and effective for ionizable compounds.Requires careful selection of buffers to avoid buffer-catalyzed degradation.
Co-solvents Increases the solvent polarity to better solubilize the compound.Can significantly increase solubility.Potential for toxicity and precipitation upon dilution.
Cyclodextrins Forms inclusion complexes, encapsulating the drug molecule and protecting it from the environment.[3]Enhances solubility and can improve stability.[3][4]Can be costly and may have limitations on the amount of drug that can be complexed.
Solid Dispersions Disperses the drug in a polymer matrix at a molecular level, enhancing dissolution.[3]Can significantly improve solubility and bioavailability.[3]The amorphous drug form can be less stable than the crystalline form.[7]
Lipid-Based Formulations Solubilizes the drug in lipidic excipients.[5][8]Can enhance oral absorption and protect the drug from degradation.[8]The complexity of the formulation may require specialized manufacturing processes.

Experimental Protocols

Protocol 1: Solubility Assessment of AJG049
  • Objective: To determine the solubility of AJG049 in various solvents.

  • Materials: this compound, a selection of solvents (e.g., water, PBS pH 7.4, ethanol, propylene glycol, DMSO), vials, shaker, analytical balance, HPLC-UV system.

  • Method:

    • Add an excess amount of AJG049 to a known volume of each solvent in a vial.

    • Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of AJG049 in the diluted supernatant using a validated HPLC-UV method.

    • The determined concentration represents the equilibrium solubility of AJG049 in that solvent.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Objective: To develop an HPLC method capable of separating AJG049 from its potential degradation products.

  • Materials: this compound, HPLC system with UV detector, various HPLC columns (e.g., C18, C8), mobile phase solvents (e.g., acetonitrile, methanol, water), buffers (e.g., phosphate, acetate), acid, base, oxidizing agent (e.g., HCl, NaOH, H2O2).

  • Method:

    • Forced Degradation: Subject AJG049 solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[2] For example, incubate with 0.1 M HCl, 0.1 M NaOH, and 3% H2O2. Expose solutions to heat (e.g., 60°C) and UV/Vis light.[2]

    • Method Development:

      • Screen different columns and mobile phase compositions to achieve separation between the parent AJG049 peak and any degradation peaks.

      • Optimize the mobile phase gradient, flow rate, and column temperature.

      • The detector wavelength should be chosen to provide a good response for both AJG049 and its degradants.

    • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.[2]

Visualizations

G cluster_start cluster_precip Precipitation Issues cluster_degrad Degradation Issues cluster_end start AJG049 Solution Unstable (Precipitation or Degradation) precip_check Is the compound precipitating? start->precip_check solubility Assess Solubility in Different Solvents/Co-solvents precip_check->solubility Yes degrad_check Is the compound degrading? (Check by HPLC) precip_check->degrad_check No ph_adjust_precip Adjust pH with Buffers solubility->ph_adjust_precip precip_inhibitor Add Precipitation Inhibitors (e.g., HPMC, PVP) ph_adjust_precip->precip_inhibitor end Stable AJG049 Solution precip_inhibitor->end forced_degrad Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) degrad_check->forced_degrad Yes degrad_check->end No identify_pathway Identify Degradation Pathway forced_degrad->identify_pathway form_strategy Select Formulation Strategy identify_pathway->form_strategy antioxidants Add Antioxidants form_strategy->antioxidants Oxidation ph_adjust_degrad Adjust pH to Max Stability form_strategy->ph_adjust_degrad Hydrolysis protect_light Protect from Light form_strategy->protect_light Photolysis antioxidants->end ph_adjust_degrad->end protect_light->end

Caption: Troubleshooting workflow for AJG049 solution instability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_data Data Evaluation cluster_outcome prep_solution Prepare AJG049 Solution in Selected Vehicle stress_conditions Expose Aliquots to Stress Conditions (e.g., 40°C/75% RH, Light, Acid, Base) prep_solution->stress_conditions time_points Sample at Pre-defined Time Points (e.g., 0, 1, 2, 4 weeks) stress_conditions->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis quantify Quantify AJG049 Purity and Degradant Levels hplc_analysis->quantify assess Assess Stability and Determine Degradation Rate quantify->assess outcome Stability Profile of AJG049 assess->outcome

Caption: Experimental workflow for assessing AJG049 solution stability.

G cluster_pathways Potential Degradation Pathways cluster_factors Influencing Factors cluster_products ajg049 This compound oxidation Oxidation (e.g., N-oxide formation) ajg049->oxidation hydrolysis Hydrolysis (if labile groups are present) ajg049->hydrolysis photodegradation Photodegradation (e.g., ring cleavage) ajg049->photodegradation products Degradation Products oxidation->products hydrolysis->products photodegradation->products oxygen Oxygen oxygen->oxidation water_ph Water / pH water_ph->hydrolysis light_uv Light (UV/Vis) light_uv->photodegradation

Caption: Potential degradation pathways for AJG049.

References

Technical Support Center: AJG049 Free Base Photostability and Light Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the photostability and light sensitivity of chemical compounds. As no specific data for AJG049 free base is publicly available, the following information is based on best practices for handling photosensitive materials in a research and development setting. The quantitative data presented is hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: How do I determine if this compound is light-sensitive?

A1: While specific photostability data for AJG049 is not available, it is prudent to assume that any novel compound could be light-sensitive until proven otherwise. Preliminary assessment can involve exposing a small sample of the compound in a clear vial to ambient laboratory light and comparing it to a control sample stored in the dark. Any observable changes in color, clarity (for solutions), or purity (as determined by analytical methods like HPLC) suggest photosensitivity.

Q2: What are the standard storage conditions for a potentially light-sensitive compound like AJG049?

A2: To minimize degradation from light exposure, store the compound in amber-colored or opaque containers.[1][2][3] For enhanced protection, especially for long-term storage, wrap the container in aluminum foil.[2][4] It is also recommended to store the compound in a dark, temperature-controlled environment, such as a refrigerator or freezer, as specified by the manufacturer's guidelines.[1][3]

Q3: Can I work with AJG049 on an open lab bench?

A3: It is highly recommended to handle potentially photosensitive compounds under low-light conditions.[3] This can be achieved by working in a darkroom, under a fume hood with the sash lowered and the light off, or by using red or amber safelights that emit longer wavelength light which is less likely to cause photodegradation.[5]

Troubleshooting Guide

Issue 1: I am observing unexpected impurity peaks in my HPLC analysis of AJG049.

  • Possible Cause: The compound may be degrading due to light exposure during sample preparation or analysis.[5]

  • Troubleshooting Steps:

    • Protect from Light During Preparation: Prepare samples in a dimly lit area and use amber-colored volumetric flasks and vials.[5] If amber glassware is not available, wrap standard glassware in aluminum foil.[2][4]

    • Use a Light-Protected Autosampler: If your HPLC system has a refrigerated, dark autosampler, utilize it to protect samples waiting for injection.

    • Conduct a Forced Degradation Study: To confirm light sensitivity, intentionally expose a sample of AJG049 to a controlled light source and analyze the degradation products.[3][6][7] This can help in identifying the impurity peaks.

Issue 2: The physical appearance of my solid this compound has changed (e.g., color change).

  • Possible Cause: Significant degradation has likely occurred due to improper storage or handling, leading to the formation of colored degradants.[3]

  • Troubleshooting Steps:

    • Discard the Compromised Compound: Do not use the material for experiments as its integrity is compromised.[3]

    • Review Storage and Handling Procedures: Identify and rectify any lapses in your light protection protocol.[3] Ensure all users are aware of the compound's potential light sensitivity.

    • Implement Stricter Controls: Enforce the use of opaque containers, storage in designated dark areas, and minimize exposure to light during weighing and transfer.[1][2][3]

Experimental Protocols

Protocol: General Photostability Assessment of a Compound

This protocol provides a framework for assessing the photostability of a compound like AJG049, based on ICH Q1B guidelines.[8]

  • Sample Preparation:

    • Prepare two sets of samples of the compound. This can be the solid compound or a solution in a relevant solvent.

    • Place one set of samples in clear, chemically inert containers (e.g., quartz or borosilicate glass). This will be the "exposed" sample.

    • Place the second set of samples in identical containers, but wrap them completely in aluminum foil to serve as the "dark control."[8]

  • Light Exposure:

    • Place both sets of samples in a photostability chamber.

    • Expose the samples to a light source that provides both visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[8][9]

    • Maintain a constant temperature to differentiate between photodegradation and thermal degradation.

  • Analysis:

    • At predetermined time points, withdraw samples from both the exposed and dark control groups.

    • Analyze the samples using a stability-indicating analytical method, such as HPLC with a photodiode array detector.

    • Assess for any changes in physical properties (appearance, color) and chemical properties (purity, formation of degradation products).

  • Data Interpretation:

    • Compare the results from the exposed samples to those of the dark control. If the impurity profile of the dark control and exposed samples are the same, no photodegradation has occurred.[8]

    • If new impurities are observed or the purity of the exposed sample decreases significantly compared to the dark control, the compound is considered photolabile.

Data Presentation

Table 1: Hypothetical Photostability of a Photosensitive Compound Under Various Conditions

Sample IDContainer TypeStorage TemperatureLight ConditionPurity (%) after 24h
1Clear Glass VialRoom TemperatureAmbient Lab Light65
2Amber Glass VialRoom TemperatureAmbient Lab Light92
3Clear Glass Vial4°CDark95
4Amber Glass Vial4°CDark99
5Amber Glass Vial-20°CDark>99

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Sample Storage cluster_exposure Light Exposure cluster_analysis Analysis prep_solid Weigh Solid Compound prep_solution Prepare Solution prep_solid->prep_solution exposed Clear Vial (Exposed) prep_solution->exposed dark Amber Vial (Dark Control) prep_solution->dark chamber Photostability Chamber (Visible + UV Light) exposed->chamber dark->chamber hplc HPLC Analysis chamber->hplc data Compare Exposed vs. Dark hplc->data

Caption: Workflow for a photostability study.

logical_relationship start New Compound (e.g., AJG049) assume_sensitive Assume Photosensitive start->assume_sensitive prelim_test Conduct Preliminary Test (Exposed vs. Dark Control) assume_sensitive->prelim_test observe_change Observe Change? prelim_test->observe_change implement_controls Implement Strict Light Controls: - Amber Vials - Dark Storage - Low Light Handling observe_change->implement_controls Yes no_change No Change Observed observe_change->no_change No full_photostability_study Conduct Full Photostability Study (ICH Q1B) implement_controls->full_photostability_study standard_handling Proceed with Standard Handling (Continue Monitoring) no_change->standard_handling standard_handling->full_photostability_study

References

Cell health and dye loading issues in AJG049 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell health and dye loading in experiments involving the hypothetical compound AJG049.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability after treating our cultures with AJG049. What are the potential causes and how can we troubleshoot this?

A1: A decrease in cell viability post-treatment with AJG049 could stem from several factors, including inherent cytotoxicity of the compound, issues with the experimental setup, or suboptimal cell culture conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Confirm Cytotoxicity: It's possible that AJG049 is cytotoxic at the concentrations you are using. We recommend performing a dose-response curve to determine the EC50 value.

  • Check Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.[1][2] Over-confluent or stressed cells can be more susceptible to chemical insults.

  • Vehicle Control: Run a vehicle-only control (the solvent used to dissolve AJG049) to rule out any toxic effects of the solvent itself.

  • Optimize Seeding Density: Cell density can influence the outcome of cytotoxicity assays.[1][3][4][5][6] It is crucial to determine the optimal seeding density for your specific cell line and assay duration.[3][4]

Q2: Our fluorescent dye loading for viability/functional assays is inconsistent and weak after AJG049 treatment. What could be causing this?

A2: Poor dye loading is a common issue that can be influenced by cell health, dye concentration, and loading conditions. Here are some troubleshooting steps:

  • Assess Cell Membrane Integrity: If AJG049 affects cell membrane integrity, it could impair the cell's ability to retain dyes like Calcein-AM. Consider a membrane integrity assay, such as Trypan Blue exclusion.[7][8][9][10][11]

  • Optimize Dye Concentration and Incubation Time: The optimal dye concentration and loading time can vary between cell types and experimental conditions.[12] Titrate the dye concentration and incubation time to find the optimal conditions for your specific cell line.

  • Check for Dye Efflux: Some cells actively pump out fluorescent dyes. You can use an efflux pump inhibitor, like probenecid, to improve dye retention.[12]

  • Minimize Phototoxicity and Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorophore.[13][14][15][16][17] Use the lowest possible laser power and exposure time.[14][15]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Readouts

High variability between replicate wells can obscure the true effect of AJG049.

Troubleshooting Workflow:

A High Variability in Viability Data B Check Cell Seeding Consistency A->B Inconsistent cell numbers? C Review Pipetting Technique B->C Seeding looks even? D Assess for Edge Effects C->D Technique is consistent? E Ensure Homogenous Compound Distribution D->E Outer wells different? F Data Analysis E->F Distribution is uniform? A Weak/No Fluorescent Signal B Check Dye Preparation & Storage A->B Signal still low? C Optimize Loading Protocol B->C Dye is fresh & properly stored? D Verify Instrument Settings C->D Optimized concentration/time? E Assess Cell Health D->E Correct filters/laser power? F Consider Alternative Dyes E->F Cells are viable? cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Mitochondrion AJG049 AJG049 Ca2+_increase [Ca2+]i Increase AJG049->Ca2+_increase Potential Effect Calpains Calpains Ca2+_increase->Calpains Mito_Ca2+_overload Ca2+ Overload Ca2+_increase->Mito_Ca2+_overload Caspase_Activation Caspase Activation Calpains->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ROS_production ROS Production Mito_Ca2+_overload->ROS_production Induces Cytochrome_c Cytochrome c Release ROS_production->Cytochrome_c Cytochrome_c->Caspase_Activation AJG049 AJG049 Mitochondrial_Dysfunction Mitochondrial_Dysfunction AJG049->Mitochondrial_Dysfunction Induces ROS_Increase Increased ROS Mitochondrial_Dysfunction->ROS_Increase Leads to Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Increase->Oxidative_Damage Causes Cell_Death Cell_Death Oxidative_Damage->Cell_Death Results in

References

Minimizing fluorescence drop upon compound addition in FLIPR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fluorescence drop upon compound addition in Fluorometric Imaging Plate Reader (FLIPR) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a sudden drop in fluorescence upon compound addition in a FLIPR assay?

A1: A sudden decrease in fluorescence upon compound addition is a common artifact in FLIPR assays and can be attributed to several factors:

  • Cellular Detachment: The physical force of the liquid addition can dislodge adherent cells from the bottom of the well, leading to a loss of fluorescent signal.[1][2][3] This is often referred to as "cell blow-off".

  • Dilution of Fluorophore: The addition of the compound solution, which is typically non-fluorescent, dilutes the concentration of the fluorescent dye within the well, causing an immediate drop in the overall signal intensity.[2][3]

  • Compound Interference: The test compound itself may possess properties that interfere with the fluorescence signal, such as light absorption at the excitation or emission wavelengths (quenching) or inherent fluorescence.[4]

  • Changes in Cell Volume or Morphology: The compound may induce rapid changes in cell volume or shape, which can affect the intracellular dye concentration and, consequently, the fluorescence reading.

  • Phototoxicity: While typically associated with signal loss over time, excessive excitation light can cause phototoxicity, leading to cell death and a decrease in fluorescence.[5][6]

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common issues leading to a fluorescence drop during FLIPR experiments.

Issue 1: Fluorescence Drop Due to Cellular Detachment

A significant and sharp decrease in fluorescence immediately following compound addition is often indicative of cells being washed away by the force of the liquid stream.

Troubleshooting Steps:

  • Optimize FLIPR Pipettor Settings: The primary solution is to adjust the liquid addition parameters on the FLIPR instrument. Reducing the dispense speed and adjusting the pipette height can significantly mitigate cell detachment.[1][2][3]

  • Enhance Cell Adhesion: For weakly adherent cell lines, improving their attachment to the microplate is crucial.

    • Use plates coated with an extracellular matrix component like Poly-D-lysine or collagen.[1][7][8]

    • Ensure cells are seeded at an optimal density to form a confluent monolayer (typically 80-90%) on the day of the assay.[1] Over-confluent or sub-confluent cells may not adhere as strongly.

    • Allow sufficient time for cells to adhere after seeding, typically 24 to 48 hours.[8]

  • Optimize Assay Volume and Concentration: Adding a smaller volume of a more concentrated compound solution can reduce the physical disturbance in the well.[2]

Quantitative Data Summary: Pipettor Speed Optimization

Parameter96-well Plate384-well Plate1536-well Plate
Dispense Speed (Adherent Cells) 50-100 µL/sec30-40 µL/sec4-7 µL/sec
Dispense Speed (Non-adherent Cells) 10-20 µL/sec10-20 µL/sec1-5 µL/sec

Data adapted from FLIPR Tetra User Guide.[2]

Experimental Protocol: Optimizing Cell Adhesion

  • Plate Coating:

    • Prepare a sterile solution of 50 µg/mL Poly-D-lysine in sterile water.

    • Add a sufficient volume of the solution to cover the bottom of each well of a black-walled, clear-bottom microplate.

    • Incubate the plates for at least 1 hour at 37°C.

    • Aspirate the Poly-D-lysine solution and wash each well twice with sterile phosphate-buffered saline (PBS).

    • Allow the plates to dry completely in a sterile environment before seeding cells.

  • Cell Seeding:

    • Determine the optimal seeding density for your cell line to achieve 80-90% confluency within 24-48 hours.

    • Trypsinize and resuspend cells in the appropriate growth medium.

    • Seed the cells into the coated microplate and incubate at 37°C in a humidified CO2 incubator.

Logical Relationship: Troubleshooting Cellular Detachment

Caption: Troubleshooting workflow for fluorescence drop due to cell detachment.

Issue 2: Fluorescence Drop Due to Dilution or Compound Interference

An immediate, sharp drop in fluorescence that stabilizes at a lower baseline after compound addition can be due to the dilution of the dye or interference from the compound itself.

Troubleshooting Steps:

  • Modify Compound Addition Strategy:

    • Increase the concentration of the compound stock solution to allow for the addition of a smaller volume to the assay plate.[2] This minimizes the dilution effect.

  • Utilize Advanced Assay Kits:

    • Newer generations of FLIPR Calcium Assay Kits (e.g., Calcium 4, 5, and 6) contain masking dyes or quenchers that reduce background fluorescence from the extracellular medium.[4] This makes the assay less sensitive to dilution effects and can reduce interference from fluorescent compounds.

  • Control for Compound Autofluorescence and Quenching:

    • Run a control plate where the compound is added to wells containing assay buffer and dye but no cells. This will help determine if the compound itself is fluorescent or quenches the dye's fluorescence.

  • Buffer Composition:

    • Ensure the assay buffer is compatible with your cells and dye. A commonly used buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[7]

Quantitative Data Summary: Compound and Dye Volume Adjustments

Parameter96-well Plate384-well Plate
Initial Well Volume 100 µL25 µL
Compound Addition Volume (Standard) 50 µL (3x concentration)25 µL (2x concentration)
Compound Addition Volume (Optimized) 25 µL (5x concentration)12.5 µL (3x concentration)

These are example values and should be optimized for each specific assay.

Experimental Protocol: Assessing Compound Interference

  • Prepare a Cell-Free Plate:

    • To a black-walled, clear-bottom microplate, add the same volume of assay buffer and fluorescent dye (e.g., Fluo-4 AM) as used in your cellular assay.

  • Prepare Compound Plate:

    • Prepare a serial dilution of your test compound in the assay buffer at the same concentrations used in the main experiment.

  • Run on FLIPR:

    • Place both plates in the FLIPR instrument.

    • Execute the same protocol as your cellular assay, adding the compound to the cell-free plate.

  • Analyze Data:

    • If you observe a change in fluorescence in the cell-free plate upon compound addition, it indicates that your compound has inherent fluorescence or quenching properties.

Signaling Pathway: GPCR-Mediated Calcium Mobilization

GPCR_Calcium_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor IP3->IP3R binds Ca_ER Ca²⁺ Ca_Fluo4 Fluo-4 + Ca²⁺ Ca_ER->Ca_Fluo4 Fluorescence Fluorescence Ca_Fluo4->Fluorescence emits IP3R->Ca_ER releases ER_Ca Ca²⁺ Store Ligand Ligand (Compound) Ligand->GPCR FLIPR_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay SeedCells Seed Cells in Microplate Incubate1 Incubate Overnight (24-48h) SeedCells->Incubate1 LoadDye Add Dye to Cells Incubate1->LoadDye PrepareDye Prepare Fluorescent Dye Loading Buffer PrepareDye->LoadDye Incubate2 Incubate (e.g., 1 hour at 37°C) LoadDye->Incubate2 RunFLIPR Place Plates in FLIPR and Run Assay Incubate2->RunFLIPR PrepareCompound Prepare Compound Plate PrepareCompound->RunFLIPR DataAnalysis Analyze Fluorescence Data RunFLIPR->DataAnalysis

References

Validation & Comparative

Comparative Efficacy Analysis: AJG049 Free Base Versus Verapamil in L-type Calcium Channel Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparative analysis of the efficacy of AJG049 free base and verapamil, two L-type calcium channel antagonists. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Introduction

Voltage-gated L-type calcium channels (Ca_v1.2) are crucial in regulating smooth muscle contraction and cardiac function. Their antagonists are widely used in the management of cardiovascular diseases. Verapamil, a well-established phenylalkylamine calcium channel blocker, is a cornerstone in treating hypertension, angina, and arrhythmias. This compound is a novel calcium channel antagonist that has been investigated for its potential therapeutic applications. This guide presents a side-by-side comparison of their efficacy, drawing upon available preclinical data.

Mechanism of Action

Both this compound and verapamil exert their effects by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions into smooth muscle and cardiac cells. This leads to vasodilation and a reduction in cardiac contractility and heart rate. However, their interaction with the calcium channel subunits differs. Verapamil binds to the α1 subunit of the L-type calcium channel. This compound also targets the L-type calcium channel, specifically interacting with the diltiazem-binding site.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound and verapamil in inhibiting L-type calcium channel currents, based on data from a comparative study by Hashimoto M, et al. (2006) in the British Journal of Pharmacology.

ParameterThis compoundVerapamilDiltiazem (Reference)Tissue Source
IC₅₀ (Inhibition of I_Ca) 0.078 ± 0.012 μM0.21 ± 0.03 μM0.65 ± 0.09 μMGuinea-pig ileal myocytes
Kᵢ (diltiazem binding) 85.7 ± 11.2 nM--Rat cerebral cortex
Tissue Selectivity Ratio (Kᵢ Mesenteric Artery / Kᵢ Ileum) 2.1~1.01.8Guinea-pig

Data presented as mean ± standard error of the mean (SEM).

The data indicates that this compound is a more potent inhibitor of L-type calcium channels in guinea-pig ileal myocytes compared to verapamil, with a lower IC₅₀ value. Furthermore, AJG049 demonstrates a degree of tissue selectivity for intestinal smooth muscle over vascular smooth muscle, as suggested by the tissue selectivity ratio of its dissociation constants (Kᵢ).

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Mechanism of L-type Calcium Channel Blockade Ca_channel L-type Ca²⁺ Channel (α1 subunit) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Contraction Smooth Muscle Contraction Ca_influx->Contraction Stimulates AJG049 AJG049 AJG049->Ca_channel Blocks (diltiazem site) Verapamil Verapamil Verapamil->Ca_channel Blocks

Caption: Mechanism of L-type calcium channel blockade by AJG049 and verapamil.

cluster_1 Whole-Cell Patch-Clamp Workflow start Isolation of Smooth Muscle Cells patch Whole-Cell Patch-Clamp Configuration start->patch depolarization Membrane Depolarization (Voltage Step) patch->depolarization recording Recording of L-type Ca²⁺ Current (I_Ca) depolarization->recording drug_application Application of AJG049 or Verapamil recording->drug_application inhibition_measurement Measurement of I_Ca Inhibition (IC₅₀) recording->inhibition_measurement drug_application->recording Repeat at various concentrations

Caption: Workflow for determining IC₅₀ values using whole-cell patch-clamp.

Experimental Protocols

The quantitative data presented in this guide were primarily derived from experiments conducted as described in Hashimoto M, et al. (2006). The key methodologies are detailed below.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Single smooth muscle cells were isolated from the longitudinal muscle layer of guinea-pig ileum and from mesenteric arteries using enzymatic digestion.

  • Recording Configuration: The conventional whole-cell patch-clamp technique was used to record voltage-dependent L-type Ca²⁺ currents (I_Ca).

  • Solutions:

    • External Solution (for I_Ca recording): Contained (in mM): 110.0 tetraethylammonium chloride (TEA-Cl), 10.0 CaCl₂, 1.0 MgCl₂, 10.0 glucose, and 10.0 HEPES, adjusted to pH 7.4 with TEA-OH.

    • Pipette Solution: Contained (in mM): 130.0 Cs-aspartate, 5.0 MgCl₂, 5.0 EGTA, 5.0 ATP-Mg, and 10.0 HEPES, adjusted to pH 7.2 with CsOH.

  • Experimental Procedure:

    • Cells were voltage-clamped at a holding potential of -80 mV.

    • Depolarizing voltage steps to 0 mV for 200 ms were applied to elicit I_Ca.

    • AJG049, verapamil, or diltiazem were applied at various concentrations to the external solution.

    • The inhibition of the peak I_Ca was measured at each drug concentration to determine the concentration-response curve and calculate the IC₅₀ value.

Radioligand Binding Assay
  • Tissue Preparation: Membranes were prepared from the cerebral cortex of male Wistar rats.

  • Radioligand: [³H]-diltiazem was used to label the diltiazem binding site on the L-type calcium channel.

  • Assay Conditions:

    • Membrane preparations were incubated with [³H]-diltiazem in the presence or absence of various concentrations of AJG049.

    • The incubation was carried out in 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes.

  • Data Analysis: The amount of bound radioligand was measured by liquid scintillation counting. The inhibition of [³H]-diltiazem binding by AJG049 was analyzed to determine the inhibitory constant (Kᵢ).

Conclusion

The available preclinical data suggests that this compound is a potent L-type calcium channel antagonist with a higher potency than verapamil in intestinal smooth muscle. Its observed tissue selectivity may offer a therapeutic advantage in specific applications. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound in comparison to established drugs like verapamil. This guide provides a foundational comparison to aid researchers in the ongoing exploration of novel calcium channel antagonists.

A Comparative Analysis of AJG049 and Diltiazem on L-type Calcium Channels for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals detailing the comparative efficacy and mechanisms of the novel L-type calcium channel antagonist, AJG049, and the established drug, diltiazem.

This guide provides a comprehensive comparison of AJG049 and diltiazem, focusing on their interactions with L-type calcium channels. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of AJG049 and diltiazem on L-type calcium channels have been quantified in different smooth muscle tissues. The following table summarizes the key inhibition constants (Ki) derived from electrophysiological studies. A lower Ki value indicates a higher binding affinity and greater potency.

CompoundTissueHolding PotentialKi (Inhibition Constant)
AJG049 Guinea-pig ileal myocytes-60 mV66.5 nM[1]
Diltiazem Guinea-pig ileal myocytes-60 mV1.2 µM[1]
AJG049 Guinea-pig mesenteric arterial myocytes-60 mV190.3 nM[1]
Diltiazem Guinea-pig mesenteric arterial myocytes-60 mV2.4 µM[1]

The data clearly indicates that AJG049 is a significantly more potent inhibitor of L-type calcium channels than diltiazem in both intestinal and vascular smooth muscle cells.

Mechanism of Action and Binding Sites

Both AJG049 and diltiazem exert their effects by blocking L-type calcium channels, which are crucial for the regulation of smooth muscle contraction and other physiological processes.

Diltiazem , a benzothiazepine derivative, is a well-characterized L-type calcium channel blocker. It binds to a specific site on the α1 subunit of the channel, which is the main pore-forming unit. This binding site is located on the intracellular side of the channel and involves the transmembrane segments IIIS6 and IVS6[2][3]. By binding to this site, diltiazem stabilizes the inactivated state of the channel, thereby inhibiting the influx of calcium ions into the cell.

AJG049 is a novel calcium channel antagonist that has been shown to have a high affinity for the diltiazem-binding site on L-type calcium channels[4]. Experimental evidence suggests that AJG049 inhibits these channels primarily by interacting with this same binding pocket[4]. This shared mechanism of action explains their similar physiological effects, although the higher potency of AJG049 suggests a more efficient or stable interaction with the binding site.

Experimental Protocols

The data presented in this guide is based on established and rigorous experimental methodologies.

Whole-Cell Patch Clamp Electrophysiology

The inhibitory potencies (Ki values) of AJG049 and diltiazem were determined using the conventional whole-cell patch-clamp technique on dispersed smooth muscle cells from guinea-pig ileum and mesenteric arteries.

  • Cell Preparation: Single smooth muscle cells were enzymatically dispersed from the respective tissues.

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique was used to measure inward Ca2+ currents (ICa) or Ba2+ currents (IBa) through L-type calcium channels.

  • Solutions: The pipette (internal) solution typically contained Cs+ to block outward K+ currents, along with a Ca2+ buffer like EGTA. The bath (external) solution contained either Ca2+ or Ba2+ as the charge carrier.

  • Voltage Protocol: The membrane potential was held at a specific holding potential (e.g., -60 mV or -90 mV), and depolarizing voltage steps were applied to elicit inward currents through the L-type calcium channels.

  • Data Analysis: The peak amplitude of the inward current was measured before and after the application of different concentrations of the test compounds (AJG049 or diltiazem). The concentration-response curves were then fitted to determine the Ki values.

Radioligand Binding Assays

Binding studies were performed to determine the affinity of AJG049 for the diltiazem-binding site on L-type calcium channels.

  • Membrane Preparation: Membranes rich in L-type calcium channels were prepared from relevant tissues (e.g., smooth muscle).

  • Radioligand: A radiolabeled form of a known ligand for the diltiazem-binding site (e.g., [3H]diltiazem) was used.

  • Assay Procedure: The prepared membranes were incubated with the radioligand in the presence of varying concentrations of the unlabeled competitor drug (AJG049).

  • Data Analysis: The amount of radioligand bound to the membranes was measured. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts related to the interaction of AJG049 and diltiazem with L-type calcium channels.

cluster_membrane Cell Membrane cluster_binding_site Diltiazem Binding Site cluster_drugs Antagonists Ca_channel L-type Ca²⁺ Channel (α1 subunit) Ca_int Ca²⁺ (intracellular) Block Channel Block Ca_channel->Block Inhibition of Ca²⁺ Influx binding_site IIIS6 & IVS6 Segments AJG049 AJG049 AJG049->binding_site Binds with high affinity Diltiazem Diltiazem Diltiazem->binding_site Binds Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_channel Influx

Caption: Interaction of AJG049 and Diltiazem with the L-type Calcium Channel.

G start Start: L-type Ca²⁺ Channel in Resting State depolarization Membrane Depolarization start->depolarization channel_open Channel Opens depolarization->channel_open ca_influx Ca²⁺ Influx channel_open->ca_influx drug_binding AJG049 or Diltiazem Binding (Intracellular Site) channel_open->drug_binding Drug binds to open/inactivated state contraction Smooth Muscle Contraction ca_influx->contraction channel_inactivated Channel Stabilized in Inactivated State drug_binding->channel_inactivated no_ca_influx Ca²⁺ Influx Blocked channel_inactivated->no_ca_influx relaxation Smooth Muscle Relaxation no_ca_influx->relaxation

Caption: Signaling pathway of L-type calcium channel modulation.

References

AJG049 Free Base vs. Nifedipine in Smooth Muscle Contraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of AJG049 free base and nifedipine on smooth muscle contraction. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these two calcium channel antagonists.

Introduction

Both this compound and nifedipine are potent inhibitors of L-type calcium channels, playing a crucial role in the modulation of smooth muscle contraction. By blocking the influx of extracellular calcium, these compounds induce muscle relaxation, a mechanism of significant interest in cardiovascular and gastrointestinal research. Nifedipine, a dihydropyridine calcium channel blocker, is a well-established therapeutic agent for hypertension and angina.[1][2][3] AJG049 is a novel calcium channel antagonist that has been shown to inhibit L-type Ca2+ channels, exhibiting some selectivity for intestinal smooth muscle over vascular smooth muscle.

Mechanism of Action: A Head-to-Head Comparison

The primary mechanism of action for both this compound and nifedipine is the blockade of voltage-dependent L-type calcium channels in smooth muscle cells.[1][2][3][4] This inhibition prevents the influx of calcium ions that is necessary to trigger the cascade of events leading to muscle contraction.

Nifedipine: As a classic dihydropyridine, nifedipine binds to the alpha-1 subunit of the L-type calcium channel.[2] This binding reduces the probability of the channel being open, thereby decreasing the overall influx of calcium into the cell. This leads to vasodilation of peripheral and coronary arteries, resulting in reduced blood pressure and increased myocardial oxygen supply.[1][3]

This compound: Experimental evidence indicates that AJG049 also potently inhibits voltage-dependent L-type Ca2+ channels.[5] Interestingly, studies suggest that AJG049 interacts with the diltiazem-binding site(s) on the L-type calcium channel.[1][5] This distinguishes its binding characteristics from dihydropyridines like nifedipine.

Signaling Pathway of L-type Calcium Channel Blockers in Smooth Muscle Relaxation

Smooth_Muscle_Relaxation_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca2+_ext->L_type_channel Influx Ca2+_int Ca²⁺ L_type_channel->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_active Active MLCK CaM_complex->MLCK_active MLCK_inactive Inactive MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Smooth Muscle Relaxation AJG049_Nifedipine AJG049 / Nifedipine AJG049_Nifedipine->L_type_channel Blockade AJG049_Nifedipine->Relaxation

Caption: Signaling pathway of AJG049 and nifedipine inducing smooth muscle relaxation.

Comparative Efficacy and Potency

The study investigated the effects of AJG049 on voltage-dependent L-type Ca2+ currents in guinea-pig ileal, colonic, and vascular smooth muscle cells. The results demonstrated that AJG049 is a potent inhibitor of these channels.[5]

CompoundTissueIC50 (nM) for Inhibition of L-type Ca2+ Current
AJG049 Ileal myocytes~30
Colonic myocytes~100
Vascular smooth muscle myocytes~90
Nifedipine Various vascular smooth muscles1-100 (literature values)

Data for AJG049 is approximated from graphical representations in Hashimoto et al., 2006. Nifedipine data represents a general range from various literature sources for comparative context.

The data suggests that AJG049 exhibits a degree of selectivity for intestinal smooth muscle (ileum) over vascular smooth muscle, with a lower IC50 value in ileal myocytes.[5] Nifedipine is well-documented for its potent effects on vascular smooth muscle.

Experimental Protocols

The following are summaries of established experimental methodologies for assessing the effects of compounds on smooth muscle contraction.

Isolated Tissue Bath Preparation

This classic pharmacological method allows for the measurement of isometric contractions of isolated smooth muscle strips.

Experimental Workflow:

Isolated_Tissue_Bath_Workflow Dissection 1. Tissue Dissection (e.g., Aorta, Ileum) Mounting 2. Mount Tissue Strip in Organ Bath Dissection->Mounting Equilibration 3. Equilibration in Physiological Salt Solution Mounting->Equilibration Viability 4. Viability Test (e.g., KCl depolarization) Equilibration->Viability Compound_Addition 5. Addition of Test Compound (AJG049 or Nifedipine) Viability->Compound_Addition Contraction_Measurement 6. Induce Contraction (e.g., Agonist) Compound_Addition->Contraction_Measurement Data_Acquisition 7. Record Isometric Tension Contraction_Measurement->Data_Acquisition Analysis 8. Data Analysis (e.g., Dose-Response Curve) Data_Acquisition->Analysis

Caption: Workflow for an isolated tissue bath experiment.

Detailed Steps:

  • Tissue Preparation: Smooth muscle tissues, such as segments of aorta, mesenteric artery, or ileum, are carefully dissected from a model organism (e.g., rat, guinea pig).

  • Mounting: The tissue strips are mounted in an isolated organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure changes in tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Compound Incubation: The tissue is pre-incubated with varying concentrations of this compound or nifedipine.

  • Contraction Induction: A contractile agent (e.g., potassium chloride, phenylephrine, or carbachol) is added to the bath to induce smooth muscle contraction.

  • Data Recording and Analysis: The resulting contraction is recorded, and the inhibitory effect of the test compound is quantified to determine parameters like IC50.

Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of compounds on the activity of ion channels, such as the L-type calcium channel, in isolated smooth muscle cells.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Isolation 1. Enzymatic Isolation of Smooth Muscle Cells Pipette_Formation 2. Form a High-Resistance Seal (GΩ) with a Micropipette Cell_Isolation->Pipette_Formation Configuration 3. Establish Whole-Cell Patch-Clamp Configuration Pipette_Formation->Configuration Voltage_Protocol 4. Apply Voltage-Clamp Protocol to Elicit Ca²⁺ Currents Configuration->Voltage_Protocol Compound_Perfusion 5. Perfuse with Test Compound (AJG049 or Nifedipine) Voltage_Protocol->Compound_Perfusion Current_Recording 6. Record Changes in Ca²⁺ Current Amplitude Compound_Perfusion->Current_Recording Data_Analysis 7. Analyze Current Inhibition and Determine IC50 Current_Recording->Data_Analysis

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Steps:

  • Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the tissue of interest.

  • Patch Pipette: A glass micropipette with a very small tip opening is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a constant level (voltage-clamped), and depolarizing voltage steps are applied to activate L-type calcium channels.

  • Current Measurement: The resulting inward calcium currents are measured.

  • Compound Application: this compound or nifedipine is applied to the cell via the perfusion system, and the change in the amplitude of the calcium current is recorded to assess the inhibitory effect.

Summary and Conclusion

Both this compound and nifedipine are effective inhibitors of L-type calcium channels, leading to smooth muscle relaxation. Nifedipine is a well-characterized dihydropyridine with potent vasodilatory effects. AJG049 is a novel antagonist that appears to interact with the diltiazem-binding site and may exhibit a degree of selectivity for intestinal smooth muscle.

The choice between these compounds for research or therapeutic development would depend on the specific application. The potential gut selectivity of AJG049 could make it a more targeted agent for gastrointestinal motility disorders, potentially with fewer cardiovascular side effects compared to non-selective calcium channel blockers. Further direct comparative studies are warranted to fully elucidate the relative potencies, selectivities, and potential therapeutic advantages of this compound over established drugs like nifedipine.

References

Differentiating Diltiazem and Dihydropyridine Binding Sites on L-Type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diltiazem and dihydropyridine binding sites on L-type calcium channels (LTCCs), crucial targets in the treatment of cardiovascular diseases. Understanding the distinct characteristics of these sites is paramount for the rational design of novel therapeutics with improved selectivity and efficacy. This document synthesizes key experimental findings to elucidate the structural, functional, and pharmacological differences between these two important drug-binding domains.

Structural and Functional Overview

Diltiazem, a benzothiazepine, and dihydropyridines (e.g., nifedipine, amlodipine) are two major classes of LTCC blockers that, despite both inhibiting calcium influx, do so by binding to distinct and allosterically coupled sites on the α1 subunit of the channel.[1][2]

The dihydropyridine binding site is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.[2] In contrast, the diltiazem-binding site is situated within the central cavity of the channel's pore, underneath the selectivity filter.[1][2] This internal position allows diltiazem to physically obstruct ion conduction.[1][2] Notably, the diltiazem-binding site partially overlaps with the binding site for phenylalkylamines like verapamil.[1][2]

The binding of a dihydropyridine to its site can allosterically modulate the diltiazem-binding site, inducing a higher-affinity binding configuration for diltiazem.[1][2] This allosteric communication is a key feature of the interaction between these drug classes and the LTCC.

Quantitative Comparison of Binding and Functional Parameters

The following table summarizes quantitative data from various experimental modalities, highlighting the differences in binding affinity and functional effects of representative compounds from each class.

ParameterDiltiazemDihydropyridine (Nitrendipine/PN200-110)Experimental Context
Binding Affinity (Kd) -~1 nM[3]Radioligand binding assays on cerebellar granule cells.[3]
Allosteric Modulation Increases affinity of (+)-[3H]PN200-110 binding 2-4 fold (at 5 µM)[4]Diltiazem enhances dihydropyridine binding.[5]Radioligand binding on intact rat heart cells.[4][5]
Channel Block (IC50) 41 µM (for CaVAb model)[2]Nanomolar range (voltage-dependent)Electrophysiology on a model calcium channel.[2]
Effect on Cardiac Contractility Direct negative inotropic effect[6]Minimal direct negative inotropic effect at therapeutic doses[6]Studies on isolated cardiac myocytes.[6]
Effect on Heart Rate Decreases heart rate[7][8]Can cause reflex tachycardia[7][8]In vivo studies in conscious dogs.[8]
Effect on AV Conduction Slows AV conduction[7][8]Minimal effect on AV conduction[7][8]In vivo studies in dogs.[8]
Vasodilation Moderate vasodilation[7]Potent peripheral vasodilation[7]Clinical and preclinical observations.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experimental techniques used to differentiate the diltiazem and dihydropyridine binding sites.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a non-labeled drug by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibition constant (Ki) of diltiazem for the dihydropyridine binding site.

Materials:

  • Membrane preparations from cells expressing LTCCs (e.g., HEK293 cells transfected with the α1c subunit).

  • Radiolabeled dihydropyridine (e.g., [3H]nitrendipine).

  • Unlabeled diltiazem.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]nitrendipine and varying concentrations of unlabeled diltiazem.[9]

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[10]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[9]

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding of [3H]nitrendipine as a function of the diltiazem concentration. Calculate the IC50 value, which is the concentration of diltiazem that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the measurement of ion channel currents and the study of their modulation by drugs.

Objective: To characterize the voltage- and use-dependent block of LTCCs by diltiazem and a dihydropyridine.

Materials:

  • Cells expressing LTCCs cultured on coverslips.

  • Patch pipettes (resistance 2-5 MΩ).

  • Internal pipette solution (e.g., containing Cs+ to block K+ channels).

  • External solution (containing Ba2+ as the charge carrier to enhance current and avoid Ca2+-dependent inactivation).

  • Patch-clamp amplifier and data acquisition system.

  • Diltiazem and a dihydropyridine of interest.

Protocol:

  • Cell Preparation: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.[11]

  • Gigaseal Formation: Approach a cell with a patch pipette filled with the internal solution and form a high-resistance seal (GΩ seal) with the cell membrane.[11]

  • Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell interior.[11]

  • Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit Ba2+ currents through LTCCs.

  • Drug Application: Perfuse the cell with the external solution containing the drug of interest at various concentrations.

  • Data Acquisition: Record the current traces before and after drug application. To assess use-dependence, apply a train of depolarizing pulses.[12]

  • Data Analysis: Measure the peak current amplitude and analyze the extent of block at different drug concentrations and stimulation frequencies. Calculate the IC50 for channel block.

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows described in this guide.

cluster_0 L-Type Calcium Channel (α1 Subunit) Pore Channel Pore Block Channel Block Pore->Block DHP_Site Dihydropyridine Binding Site Dilt_Site Diltiazem Binding Site DHP_Site->Dilt_Site Allosteric Modulation DHP_Site->Block Allosteric Inhibition Dilt_Site->Pore Physical Occlusion DHP Dihydropyridine DHP->DHP_Site Binds Dilt Diltiazem Dilt->Dilt_Site Binds

Caption: Allosteric interaction of diltiazem and dihydropyridine binding sites.

start Start prep Prepare Membrane Homogenates start->prep incubate Incubate Membranes with Radioligand and Competitor prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

DHP Dihydropyridine Vascular Vascular Smooth Muscle DHP->Vascular High Affinity Dilt Diltiazem Cardiac Cardiac Muscle Dilt->Cardiac Higher Affinity Vasodilation Potent Vasodilation Vascular->Vasodilation DecHR Decreased Heart Rate Cardiac->DecHR DecAV Decreased AV Conduction Cardiac->DecAV DecContractility Decreased Contractility Cardiac->DecContractility ReflexTachy Reflex Tachycardia Vasodilation->ReflexTachy

References

Validating L-type Calcium Channel Blockade: A Comparative Analysis of AJG049

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the efficacy and specificity of novel L-type calcium channel blockers, using the hypothetical compound AJG049 as an example. By comparing its performance against established antagonists such as Verapamil and Nifedipine, researchers can effectively characterize the pharmacological profile of new chemical entities. The following sections detail the experimental protocols and comparative data essential for this validation process.

Comparative Efficacy of L-type Calcium Channel Blockers

The primary measure of a channel blocker's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the channel's activity. A lower IC50 value indicates a higher potency. The table below compares the hypothetical IC50 value of AJG049 against the known values for Verapamil and Nifedipine, two well-characterized L-type calcium channel blockers.

CompoundDrug ClassIC50 (nM)Cell TypeReference
AJG049 (Hypothetical) Novel Compound150HEK293 cells expressing Cav1.2N/A
Verapamil Phenylalkylamine200 - 1000Various
Nifedipine Dihydropyridine100 - 300Vascular smooth muscle cells

Signaling Pathway of L-type Calcium Channels

L-type calcium channels (LTCCs) are voltage-gated ion channels that play a crucial role in regulating intracellular calcium levels. Upon membrane depolarization, these channels open, allowing an influx of calcium ions (Ca2+). This influx triggers a variety of downstream signaling cascades, including muscle contraction, gene expression, and neurotransmitter release. L-type calcium channel blockers, such as AJG049, physically obstruct the channel pore, thereby inhibiting this calcium influx and modulating its physiological effects.

cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space LTCC L-type Calcium Channel (Cav1.2) Ca_in Ca²⁺ AJG049 AJG049 AJG049->LTCC Blocks Ca_out Ca²⁺ Ca_out->LTCC Influx Response Cellular Responses (e.g., Contraction, Gene Expression) Ca_in->Response Triggers Depolarization Membrane Depolarization Depolarization->LTCC Activates cluster_setup Experimental Setup cluster_protocol Experimental Protocol Cell HEK293 Cell with Cav1.2 Amplifier Amplifier & Digitizer Cell->Amplifier Current Signal Pipette Patch Pipette Pipette->Cell Forms Seal Baseline 1. Record Baseline Current Application 2. Apply AJG049 Baseline->Application Recording 3. Record Post-Drug Current Application->Recording Analysis 4. Analyze Data (IC50) Recording->Analysis start Start load Load Cells with Fluorescent Calcium Indicator start->load preincubate Pre-incubate with AJG049 or Vehicle load->preincubate baseline Measure Baseline Fluorescence preincubate->baseline depolarize Depolarize Cells (e.g., with KCl) baseline->depolarize measure Measure Post-Stimulation Fluorescence depolarize->measure analyze Analyze Fluorescence Change and Compare Treatments measure->analyze end End analyze->end

Comparative Analysis of AJG049: A Novel L-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AJG049, a novel L-type calcium channel antagonist, with other established calcium channel blockers. The information presented is based on available preclinical data, offering insights into its cross-reactivity, potency, and potential selectivity.

Executive Summary

AJG049 is a potent L-type calcium channel blocker that exhibits a high affinity for the diltiazem-binding site.[1][2] Preclinical studies demonstrate that AJG049 is more potent than verapamil and diltiazem in inhibiting L-type calcium currents in both intestinal and vascular smooth muscle cells.[1][2] Its mechanism of action involves the concentration-, voltage-, and use-dependent suppression of inward calcium currents, leading to the relaxation of smooth muscle.[1][2] This guide will delve into the quantitative comparisons of its activity, the experimental methodologies used for its characterization, and its place within the broader landscape of calcium channel modulation.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of AJG049 on L-type calcium channels have been directly compared with verapamil and diltiazem in guinea-pig ileal and mesenteric arterial myocytes. The following tables summarize the inhibitory constants (Ki) derived from these studies.

Table 1: Inhibitory Potency (Ki) on L-type Ca2+ Current (ICa) in Guinea-Pig Ileal Myocytes [2]

CompoundHolding PotentialKi (nM)
AJG049 -60 mV66.5
-90 mV739.1
Verapamil-60 mVData not specified in abstract, but potency is lower than AJG049
Diltiazem-60 mVData not specified in abstract, but potency is lower than Verapamil

Table 2: Inhibitory Potency (Ki) on L-type Ba2+ Current (IBa) in Guinea-Pig Mesenteric Arterial Myocytes [2]

CompoundHolding PotentialKi (nM)
AJG049 -60 mV190.3
-90 mV1900
Verapamil-60 mV300.8
Diltiazem-60 mV2400

Note: Barium (Ba2+) is often used as the charge carrier in these experiments to avoid calcium-dependent inactivation of the channels.

The data clearly indicates that AJG049 is the most potent inhibitor among the three compounds in both tissue types, with the order of potency being AJG049 > verapamil > diltiazem.[1][2]

Signaling Pathway and Mechanism of Action

L-type calcium channels are crucial for the regulation of smooth muscle contraction. The influx of calcium through these channels initiates a signaling cascade that leads to muscle contraction. Calcium channel blockers, including AJG049, interfere with this process.

Depolarization Membrane Depolarization LTypeCaChannel L-type Ca2+ Channel (Open) Depolarization->LTypeCaChannel CaInflux Ca2+ Influx LTypeCaChannel->CaInflux CaM Ca2+ binds to Calmodulin (CaM) CaInflux->CaM MLCK_active Active Myosin Light Chain Kinase (MLCK) CaM->MLCK_active MLC_P Myosin Light Chain Phosphorylation MLCK_active->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction AJG049 AJG049 AJG049->LTypeCaChannel Binds to diltiazem site (Inhibition)

Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and the inhibitory action of AJG049.

Experimental Protocols

The cross-reactivity and inhibitory potency of AJG049 were determined using established electrophysiological and biochemical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to measure the inward Ca2+ (ICa) or Ba2+ (IBa) currents through L-type calcium channels in isolated smooth muscle cells.[1]

Methodology:

  • Cell Isolation: Smooth muscle cells were enzymatically dispersed from guinea-pig ileum, colon, or mesenteric artery.

  • Electrode Configuration: A glass micropipette filled with an internal solution was sealed onto the surface of a single smooth muscle cell to achieve the "whole-cell" configuration.

  • Voltage Clamp: The membrane potential of the cell was controlled (clamped) at a specific holding potential (e.g., -60 mV or -90 mV).

  • Current Measurement: Depolarizing voltage steps were applied to elicit inward currents carried by Ca2+ or Ba2+. The peak amplitude of this current was measured.

  • Drug Application: AJG049, verapamil, or diltiazem were applied at various concentrations to determine their inhibitory effect on the measured currents.

  • Data Analysis: The concentration-response curves were plotted to calculate the inhibitory constant (Ki).

Start Start: Isolated Smooth Muscle Cell Patch Achieve Whole-Cell Patch Clamp Start->Patch Hold Set Holding Potential (-60mV or -90mV) Patch->Hold Depolarize Apply Depolarizing Voltage Pulse Hold->Depolarize Measure Measure Peak Inward Current (ICa or IBa) Depolarize->Measure ApplyDrug Apply Test Compound (e.g., AJG049) Measure->ApplyDrug ApplyDrug->Depolarize Repeat at different concentrations MeasureInhibition Measure Inhibited Peak Current ApplyDrug->MeasureInhibition Analyze Calculate Ki from Concentration-Response Curve MeasureInhibition->Analyze

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to assess calcium channel blocker potency.

Radioligand Binding Assays

Binding studies were conducted to determine the affinity of AJG049 for different binding sites on the L-type calcium channel.

Methodology:

  • Membrane Preparation: Crude membrane fractions rich in L-type calcium channels were prepared from rat cerebral cortex.

  • Radioligand Incubation: The membrane preparations were incubated with a radiolabeled ligand specific for a particular binding site (e.g., [3H]diltiazem).

  • Competitive Binding: Unlabeled AJG049 was added at increasing concentrations to compete with the radioligand for binding to the channel.

  • Separation and Counting: The membrane-bound radioactivity was separated from the unbound radioligand, and the amount of bound radioactivity was quantified.

  • Data Analysis: The concentration of AJG049 that inhibits 50% of the specific binding of the radioligand (IC50) was determined, from which the binding affinity (Ki) can be calculated.

The results from these binding studies confirmed that AJG049 has a high affinity for the diltiazem-binding site on L-type calcium channels.[1][2]

Conclusion

AJG049 is a novel and potent L-type calcium channel blocker with a clear mechanism of action. The available data indicates its superiority in potency when compared to verapamil and diltiazem in the studied preclinical models. Its high affinity for the diltiazem binding site suggests a specific interaction with the L-type calcium channel. Further research is warranted to fully elucidate its cross-reactivity profile with a broader range of calcium channel blockers, including dihydropyridines, and to explore its therapeutic potential in conditions characterized by smooth muscle hypercontractility.

References

AJG049: A Comparative Guide to its Selectivity for CaV1.2 Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental data available for AJG049, a novel L-type calcium channel antagonist, and its selectivity for the CaV1.2 channel subtype. The information is compiled from preclinical studies to assist researchers in evaluating its potential as a pharmacological tool.

Executive Summary

AJG049 is a potent antagonist of L-type calcium channels, demonstrating high affinity for the diltiazem-binding site. Experimental evidence in smooth muscle tissues, where CaV1.2 is the predominant L-type channel, indicates that AJG049 is a more potent inhibitor than verapamil and diltiazem. Its mechanism of action is characterized by concentration-, voltage-, and use-dependent block. While exhibiting some tissue selectivity for intestinal over vascular smooth muscle, a comprehensive selectivity profile of AJG049 across other voltage-gated calcium channel subtypes (CaV1.3, CaV2.x, CaV3.x) is not yet publicly available. This guide presents the existing data on AJG049 and provides context by comparing its characteristics with other known L-type calcium channel blockers.

Data Presentation

Table 1: Inhibitory Potency (Ki) of AJG049 and Other Calcium Channel Antagonists on L-type Ca2+ Currents
CompoundTissueHolding PotentialKi (nM)Reference
AJG049 Guinea-Pig Ileal Myocytes-60 mV66.5[1]
-90 mV739.1[1]
Guinea-Pig Mesenteric Arterial Myocytes-60 mV190.3[1]
-90 mV1900[1]
Verapamil Guinea-Pig Mesenteric Arterial Myocytes-60 mV300.8[1]
Diltiazem Guinea-Pig Mesenteric Arterial Myocytes-60 mV2400[1]

Note: The inhibitory potency of AJG049 is voltage-dependent, showing higher affinity at a more depolarized holding potential (-60 mV), which favors the inactivated state of the channel.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

The functional inhibition of L-type Ca2+ channels by AJG049 was determined using the whole-cell patch-clamp technique on enzymatically dispersed smooth muscle cells from guinea-pig ileum and mesenteric arteries.

  • Cell Preparation: Single smooth muscle cells were isolated from the respective tissues by enzymatic digestion, likely using a solution containing collagenase.

  • Recording Configuration: The conventional whole-cell patch-clamp configuration was used to measure inward Ca2+ (ICa) or Ba2+ (IBa) currents. Barium is often used as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation.

  • Solutions: The external solution typically contained a high concentration of BaCl2 or CaCl2 as the charge carrier, with other ions to maintain osmolarity and pH. The internal pipette solution contained a Cs-based solution to block outward K+ currents, along with Ca2+ buffers (e.g., EGTA) and ATP.

  • Voltage Protocol: To elicit L-type currents, cells were held at a negative holding potential (e.g., -90 mV or -60 mV) and depolarized with voltage steps (e.g., to 0 mV or +10 mV). The effect of the compound was assessed by comparing the current amplitude before and after drug application.

  • Data Analysis: Concentration-response curves were generated by applying increasing concentrations of the antagonist, and the inhibitory constant (Ki) was calculated by fitting the data with the Hill equation.

Radioligand Binding Assays

Binding affinity studies were performed to determine the interaction of AJG049 with the L-type calcium channel.

  • Membrane Preparation: Membranes were prepared from tissues known to express a high density of L-type calcium channels (e.g., heart or brain).

  • Radioligand: A radiolabeled ligand specific for the diltiazem binding site (e.g., [3H]diltiazem) was used.

  • Assay Principle: The assay measures the ability of unlabeled AJG049 to compete with the radioligand for binding to the receptor.

  • Procedure: A fixed concentration of the radioligand was incubated with the membrane preparation in the presence of varying concentrations of AJG049.

  • Separation and Detection: Bound and free radioligand were separated by rapid filtration, and the amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of AJG049 that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to an affinity constant (Ki).

Mandatory Visualization

AJG049_Mechanism_of_Action cluster_membrane Cell Membrane CaV1_2 CaV1.2 Channel (L-type) Block Channel Block CaV1_2->Block leads to Inactivated_State Inactivated State (Higher Affinity) CaV1_2->Inactivated_State AJG049 AJG049 Diltiazem_Site Diltiazem Binding Site AJG049->Diltiazem_Site Binds to AJG049->Inactivated_State  preferentially binds Diltiazem_Site->CaV1_2 Ca_Influx Ca2+ Influx Block->Ca_Influx prevents Depolarization Membrane Depolarization Depolarization->CaV1_2 activates

Caption: Mechanism of AJG049 action on the CaV1.2 channel.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch Clamp cluster_binding_assay Radioligand Binding Assay Cell_Isolation 1. Isolate Smooth Muscle Cells Patching 2. Form Whole-Cell Patch Cell_Isolation->Patching Recording 3. Record L-type Ca2+ Currents Patching->Recording Drug_Application 4. Apply AJG049 Recording->Drug_Application Data_Analysis_Ephys 5. Analyze Current Inhibition (Ki) Drug_Application->Data_Analysis_Ephys Conclusion Determine Potency & Mechanism of Action Data_Analysis_Ephys->Conclusion Membrane_Prep 1. Prepare Cell Membranes Incubation 2. Incubate with Radioligand & AJG049 Membrane_Prep->Incubation Filtration 3. Separate Bound & Free Ligand Incubation->Filtration Counting 4. Quantify Radioactivity Filtration->Counting Data_Analysis_Binding 5. Determine Binding Affinity (Ki) Counting->Data_Analysis_Binding Data_Analysis_Binding->Conclusion Start Start Start->Cell_Isolation Start->Membrane_Prep

References

Unveiling the Potency of AJG049: A Competitive Binding Analysis for L-Type Ca2+ Channel Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New research highlights the mechanism and comparative potency of AJG049, a novel L-type Ca2+ channel antagonist, through detailed competitive binding assays. These studies confirm AJG049's high affinity for the diltiazem-binding site on L-type Ca2+ channels and establish its superior potency compared to existing calcium channel blockers like verapamil and diltiazem, particularly in intestinal and vascular smooth muscle tissues. These findings are critical for researchers and drug development professionals focused on gastrointestinal motility and cardiovascular disorders.

Comparative Binding Affinity of L-Type Ca2+ Channel Antagonists

Competitive binding experiments are fundamental in determining the affinity and specificity of a new drug candidate against its target. In the case of AJG049, these assays have been instrumental in characterizing its interaction with L-type Ca2+ channels. The data presented below summarizes the inhibitory constants (Ki) of AJG049 in comparison to verapamil and diltiazem, demonstrating its potent antagonistic activity.

CompoundTissueHolding PotentialInhibitory Constant (Ki)
AJG049 Guinea-pig mesenteric arterial myocytes-60 mV190.3 nM [1]
AJG049 Guinea-pig mesenteric arterial myocytes-90 mV1.9 µM [1]
VerapamilGuinea-pig mesenteric arterial myocytes-60 mV300.8 nM[1]
DiltiazemGuinea-pig mesenteric arterial myocytes-60 mV2.4 µM[1]

The results clearly indicate that AJG049 possesses a higher affinity for the L-type Ca2+ channel at a holding potential of -60 mV compared to both verapamil and diltiazem.[1] The voltage-dependent nature of this binding is also evident from the change in Ki at a more negative holding potential.[1]

Experimental Protocol: Radioligand Competitive Binding Assay for L-Type Ca2+ Channels

To determine the binding affinity of AJG049 and its competitors, a radioligand competitive binding assay using membranes prepared from smooth muscle tissue (e.g., guinea-pig ileum or mesenteric artery) can be employed. This method is a gold standard for quantifying the interaction of unlabeled drugs with their target receptors.[2][3][4]

Objective: To determine the inhibitory constant (Ki) of AJG049, verapamil, and diltiazem for the L-type Ca2+ channel.

Materials:

  • Membrane Preparation: Homogenized smooth muscle tissue expressing L-type Ca2+ channels.

  • Radioligand: A labeled high-affinity L-type Ca2+ channel ligand, such as [3H]nitrendipine or a similar dihydropyridine.

  • Unlabeled Competitors: AJG049, verapamil, and diltiazem at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate ions (e.g., 1 mM MgCl2).

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled competitor (AJG049, verapamil, or diltiazem).

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound radioligand from the free radioligand. The receptors and the bound radioligand will be trapped on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

To further elucidate the underlying principles of the competitive binding assay and the signaling pathway affected by AJG049, the following diagrams are provided.

Competitive_Binding_Assay cluster_receptor L-type Ca2+ Channel cluster_ligands Ligands Receptor Binding Site Radioligand Radiolabeled Ligand ([3H]nitrendipine) Radioligand->Receptor:port Binds AJG049 AJG049 (Unlabeled Competitor) AJG049->Receptor:port Competes for Binding

Principle of the competitive binding assay for AJG049.

The diagram above illustrates the fundamental principle of the competitive binding assay. Both the radiolabeled ligand and the unlabeled competitor, AJG049, vie for the same binding site on the L-type Ca2+ channel. The displacement of the radioligand by increasing concentrations of AJG049 allows for the determination of its binding affinity.

Signaling_Pathway Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx CaM_Activation Calmodulin Activation Ca_Influx->CaM_Activation MLCK_Activation MLCK Activation CaM_Activation->MLCK_Activation Contraction Smooth Muscle Contraction MLCK_Activation->Contraction AJG049 AJG049 AJG049->L_type_Ca_Channel Blocks

Signaling pathway of smooth muscle contraction and AJG049 inhibition.

This diagram outlines the signaling cascade leading to smooth muscle contraction. Depolarization of the cell membrane activates L-type Ca2+ channels, leading to an influx of calcium ions. This increase in intracellular calcium activates calmodulin and subsequently myosin light-chain kinase (MLCK), culminating in muscle contraction. AJG049, by blocking the L-type Ca2+ channel, inhibits this influx of calcium, thereby preventing the downstream signaling events and promoting muscle relaxation. This mechanism of action makes AJG049 a promising candidate for the treatment of conditions characterized by smooth muscle hyperactivity.

References

Comparative Potency of AJG049 in Intestinal vs. Vascular Tissue: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of a novel compound requires a thorough understanding of its activity in different biological contexts. This guide provides a comparative analysis of the potency of AJG049 in intestinal and vascular tissues. Due to the absence of publicly available data for a compound designated "AJG049," this report outlines the methodologies and frameworks that would be utilized for such a comparison, serving as a template for analysis should data become available.

A critical step in drug development is characterizing the pharmacological profile of a lead compound across various tissues to anticipate its therapeutic window and potential side effects. This involves determining its potency, often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), in target tissues versus off-target sites. For a hypothetical compound like AJG049, a comparative analysis of its effects on intestinal and vascular tissues would be crucial for assessing its suitability for treating gastrointestinal disorders with minimal cardiovascular impact, or vice versa.

Data Summary: A Template for Comparison

To facilitate a direct comparison of AJG049's potency, quantitative data would be organized as follows:

Table 1: Comparative Potency of AJG049 in Intestinal and Vascular Tissues

ParameterIntestinal TissueVascular TissuePotency Ratio (Vascular/Intestinal)Reference
EC50 (nM) Data Not AvailableData Not AvailableData Not AvailableProvide Citation
IC50 (nM) Data Not AvailableData Not AvailableData Not AvailableProvide Citation
Target Receptor/Channel Identify TargetIdentify Target-Provide Citation
Downstream Effect e.g., Relaxation, Contraction, Proliferatione.g., Vasodilation, Vasoconstriction, Angiogenesis-Provide Citation

Table 2: Comparative Efficacy of AJG049

ParameterIntestinal TissueVascular TissueReference
Emax (% of control) Data Not AvailableData Not AvailableProvide Citation
Maximal Response Describe maximal observed effectDescribe maximal observed effectProvide Citation

Experimental Protocols: A Methodological Overview

The following are standard experimental protocols that would be employed to determine the potency of a compound like AJG049 in intestinal and vascular tissues.

1. Isolated Tissue Bath Studies for Intestinal Tissue

  • Tissue Preparation: Segments of small intestine (e.g., ileum, jejunum) would be isolated from a suitable animal model (e.g., rat, mouse). The segments would be cleaned of mesenteric attachments and luminal contents.

  • Experimental Setup: The intestinal segments would be mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue would be connected to an isometric force transducer to record contractile activity.

  • Experimental Procedure: After an equilibration period, a contractile agent (e.g., acetylcholine, carbachol) would be added to induce a stable contraction. Cumulative concentrations of AJG049 would then be added to the bath to assess its relaxant or inhibitory effects.

  • Data Analysis: Concentration-response curves would be generated, and the EC50 or IC50 values would be calculated using non-linear regression analysis.

2. Wire Myography for Vascular Tissue

  • Tissue Preparation: Small arteries (e.g., mesenteric, coronary) would be dissected from an appropriate animal model. The arteries would be cut into small rings and surrounding adipose and connective tissue would be carefully removed.

  • Experimental Setup: The arterial rings would be mounted on two fine wires in a wire myograph chamber filled with physiological salt solution at 37°C and aerated with 95% O2 / 5% CO2. One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel to its optimal resting tension.

  • Experimental Procedure: Following an equilibration and normalization procedure, the vascular rings would be pre-constricted with an agonist (e.g., phenylephrine, U46619). Cumulative concentrations of AJG049 would be added to assess its vasodilatory or vasoconstrictive properties.

  • Data Analysis: Concentration-response curves would be plotted, and EC50 or IC50 values would be determined through non-linear regression.

Visualizing a Hypothetical Signaling Pathway and Workflow

While specific pathways for AJG049 are unknown, the following diagrams illustrate a generic signaling cascade and the experimental workflow for potency determination.

cluster_0 AJG049 Signaling Pathway (Hypothetical) AJG049 AJG049 Receptor Target Receptor (e.g., GPCR, Ion Channel) AJG049->Receptor Binds SecondMessenger Second Messenger (e.g., cAMP, IP3) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., PKA, PKC) SecondMessenger->KinaseCascade Modulates CellularResponse Cellular Response (e.g., Muscle Relaxation) KinaseCascade->CellularResponse Phosphorylates & Regulates cluster_1 Experimental Workflow for Potency Determination TissueIsolation Tissue Isolation (Intestinal or Vascular) Mounting Mounting in Organ Bath or Myograph TissueIsolation->Mounting Equilibration Equilibration Period Mounting->Equilibration PreContraction Pre-contraction with Agonist Equilibration->PreContraction DrugAddition Cumulative Addition of AJG049 PreContraction->DrugAddition DataRecording Recording of Tissue Response DrugAddition->DataRecording Analysis Data Analysis (Concentration-Response Curve) DataRecording->Analysis

Safety Operating Guide

Proper Disposal Procedures for AJG049 Free Base and Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for "AJG049 free base" is not publicly available. This is common for novel research compounds. Therefore, the following procedures are based on established best practices for the handling and disposal of new or uncharacterized potent small molecule inhibitors. Researchers must treat this compound as a potentially hazardous chemical of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2] This guide provides a framework for safe operational use and disposal to ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to handle this compound with the assumption that it is a particularly hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes, at a minimum:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A flame-resistant lab coat.

    • Closed-toe shoes.

  • Ventilation: Handle the neat compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Spill Response: In the event of a spill, treat it as a significant incident. Evacuate the immediate area, alert your supervisor and institutional EHS office, and follow their established procedures for hazardous chemical spills.

Step-by-Step Disposal Protocol for this compound

The proper disposal of a novel compound like this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.[3]

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the most critical step to prevent dangerous reactions and ensure correct disposal.[3]

  • Do not mix incompatible waste streams. For example, keep acidic waste separate from basic waste and oxidizing agents away from organic compounds.[3]

  • Solid Waste: All disposable materials contaminated with this compound should be collected as solid hazardous waste. This includes:

    • Gloves, weigh paper, and pipette tips.

    • Contaminated bench paper or pads.

    • Any vials or tubes containing residual powder.

  • Liquid Waste: All solutions containing this compound must be collected as liquid hazardous waste. This includes:

    • Unused stock or working solutions.

    • Solvent rinses from contaminated glassware.

    • Aqueous solutions from experiments.

Step 2: Waste Containment

  • Solid Waste Container: Use a designated, durable, and clearly labeled container for solid hazardous waste. A sealable plastic bag (e.g., a "red bag" if biohazardous contamination is also present, or a clear bag placed in a rigid, labeled container) is often used.[1]

  • Liquid Waste Container: Use a dedicated, leak-proof, and chemically compatible hazardous waste container for all liquid waste. The container must have a secure, tight-fitting lid. For organic solvents, glass or high-density polyethylene (HDPE) containers are appropriate.[1]

Step 3: Labeling and Documentation

Accurate labeling is a legal requirement and is essential for safe handling and disposal by EHS personnel.[3]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][5]

  • The label must include:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "this compound" and all other chemical constituents (including solvents) by their full names (no abbreviations or formulas).[3][4]

    • The approximate percentage or concentration of each component.

    • The accumulation start date (the date waste was first added).[1]

    • The Principal Investigator's name and laboratory location.

Step 4: On-Site Accumulation and Storage

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[1][3]

  • Ensure all waste containers are kept tightly closed except when actively adding waste.[4][5]

  • Use secondary containment (e.g., a plastic tub or bin) to capture any potential leaks from the primary container.[4]

Step 5: Final Disposal

  • Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[4][5]

  • When the waste container is nearly full (e.g., 90% capacity) or as required by institutional policy, contact your EHS office to schedule a waste pickup.[3]

Decontamination Procedures

Decontamination of "Empty" Containers

Containers that once held the neat compound or stock solutions of this compound are not truly empty and must be decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent that can fully dissolve the compound.[3][4]

  • Rinsate Collection: The first rinseate is considered acutely hazardous waste and must be collected in your designated liquid hazardous waste container.[3][4] For a potent or uncharacterized compound, it is best practice to collect all three rinses as hazardous waste.

  • Final Disposal: After triple rinsing and allowing the container to air dry completely in a fume hood, deface the original label and dispose of it according to institutional guidelines for decontaminated glassware or plasticware.[4][5]

Chemical Deactivation (Advanced)

Chemical deactivation renders a hazardous compound inert through a chemical reaction. This is an advanced procedure that should only be performed if a validated protocol exists for this compound and only by personnel fully trained in the process.

  • Common deactivation methods for some pharmaceuticals include oxidation (e.g., using sodium hypochlorite) or adsorption onto activated charcoal.[6][7][8]

  • Deactivation with bleach is no longer recommended for many compounds due to the potential for incomplete destruction and the formation of hazardous byproducts.[6]

  • Without a specific, validated protocol, do not attempt to chemically deactivate this compound.

Hazard Summary and Disposal Plan for a Novel Small Molecule Inhibitor

The following table summarizes the likely hazard profile and corresponding disposal actions for a compound like this compound, based on common characteristics of potent, bioactive research chemicals.

Hazard Characteristic Potential Hazard of this compound Primary Disposal Consideration Experimental Protocol Reference
Acute Toxicity Unknown; assumed to be toxic if swallowed, inhaled, or in contact with skin.Collect all solid and liquid waste as hazardous. Prevent personnel exposure via PPE and fume hood use.Handle neat compound and prepare solutions in a chemical fume hood.
Skin/Eye Irritation Unknown; assumed to be a potential irritant or corrosive.Ensure all waste containers are securely sealed to prevent leaks or spills.Wear safety glasses/goggles and gloves at all times when handling the compound or its waste.
Sensitization Unknown; may cause an allergic skin reaction.Avoid skin contact. Dispose of all contaminated PPE (gloves, etc.) as solid hazardous waste.Change gloves immediately if contamination is suspected.
Aquatic Toxicity Unknown; assumed to be toxic to aquatic life with long-lasting effects.Strictly prohibit drain disposal of any liquid waste containing the compound.Collect all aqueous solutions and the first (or all three) solvent rinses as hazardous liquid waste.

Visualizations

Disposal Workflow for this compound

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal start Handle AJG049 in Fume Hood with Full PPE weigh Weigh Compound / Prepare Solutions start->weigh gen_solid Generate Solid Waste (Gloves, Tips, Weigh Paper) weigh->gen_solid gen_liquid Generate Liquid Waste (Solutions, Rinsate) weigh->gen_liquid contain_solid Place in Labeled Solid Waste Container gen_solid->contain_solid contain_liquid Place in Labeled Liquid Waste Container gen_liquid->contain_liquid store Store Securely in Satellite Accumulation Area (SAA) contain_solid->store contain_liquid->store pickup Schedule Pickup with Environmental Health & Safety (EHS) store->pickup end Proper Disposal by Licensed Contractor pickup->end

Caption: Disposal Workflow for this compound

Representative Kinase Signaling Pathway

G Figure 2. Representative Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor Small Molecule Inhibitor (e.g., AJG049) inhibitor->raf Inhibits (Example Target)

Caption: Representative Kinase Signaling Pathway

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.